Heptafluoropropyl phenyl ketone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42768. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZDGAVBNKBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285776 | |
| Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-91-1 | |
| Record name | 559-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 559-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
heptafluoropropyl phenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of Heptafluoropropyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, is a fluorinated aromatic ketone that stands at the intersection of materials science and medicinal chemistry. Its structure, featuring a stable perfluoroalkyl chain attached to a phenyl ketone moiety, imparts a unique combination of chemical and physical properties. The presence of the heptafluoropropyl group significantly influences the electronics of the carbonyl and phenyl groups, leading to distinct reactivity and potential applications.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering professionals to leverage this versatile chemical building block in their research endeavors.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and development. This section details the key properties of this compound.
Chemical and Physical Identity
The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are crucial for laboratory handling, reaction setup, and purification processes.
| Property | Value | Reference |
| CAS Number | 559-91-1 | [1][2] |
| Molecular Formula | C₁₀H₅F₇O | [1][2] |
| Molecular Weight | 274.13 g/mol | [1] |
| IUPAC Name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | [1] |
| Synonyms | (Heptafluorobutyro)phenone, this compound | [1] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 170 °C | [1] |
| Density | 1.473 g/cm³ | [1] |
| Refractive Index | 1.4145 | [1] |
| Flash Point | 170-172 °C | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific spectra for this exact compound are not widely published, a reliable profile can be predicted based on the known effects of its constituent functional groups. The electron-withdrawing nature of the heptafluoropropyl group and the conjugation with the phenyl ring are key determinants of the spectral features.[3][4]
| Technique | Expected Features |
| IR Spectroscopy | - C=O Stretch: Strong absorption at ~1690-1700 cm⁻¹. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring but raised by the electron-withdrawing effect of the C₃F₇ group.[4]- C-F Stretch: Strong, complex absorptions in the 1100-1350 cm⁻¹ region.- Aromatic C=C Stretch: Medium absorptions around 1600 cm⁻¹ and 1450 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |
| ¹H NMR | - Signals will be present only in the aromatic region (~7.5-8.0 ppm). The ortho-protons (adjacent to the carbonyl) will be the most deshielded due to the anisotropic effect of the C=O bond. |
| ¹³C NMR | - C=O Carbon: Highly deshielded signal at ~185-195 ppm.- Aromatic Carbons: Multiple signals between ~128-138 ppm.- C₃F₇ Carbons: Signals will be split by fluorine (¹J_CF, ²J_CF, etc.), appearing as complex multiplets. |
| ¹⁹F NMR | - Three distinct signals are expected: - -CF₃: A triplet around -81 ppm. - -CF₂- (adjacent to CF₃): A quartet around -120 ppm. - -CF₂- (adjacent to C=O): A triplet around -126 ppm. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 274.- Alpha-Cleavage: Major fragments at m/z = 105 ([C₆H₅CO]⁺) and m/z = 169 ([C₃F₇]⁺). The m/z = 105 peak is often very prominent for phenyl ketones.[3][4] |
Part 2: Synthesis and Reactivity
This compound's utility as a synthetic building block is rooted in its accessible synthesis and the predictable reactivity of its functional groups.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of benzene.[5] This reaction is a cornerstone of electrophilic aromatic substitution.
Causality of Experimental Choices: The reaction mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) using a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] Benzene, acting as the nucleophile, attacks the acylium ion. A stoichiometric amount of AlCl₃ is required because the product ketone coordinates strongly with the Lewis acid, rendering it inactive as a catalyst.[5][6]
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Synthesis of this compound
-
Trustworthiness: This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic methods detailed in Part 1.2, ensuring the final product meets expected structural criteria.
-
Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add heptafluorobutyryl chloride (25.6 g, 0.11 mol) to the stirred suspension. After the addition is complete, add benzene (7.8 g, 0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of benzene, allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto 100 g of crushed ice with 20 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the interplay between the carbonyl group, the aromatic ring, and the perfluoroalkyl chain.
-
Carbonyl Group: The strong electron-withdrawing effect of the C₃F₇ group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than non-fluorinated analogues.[8] This facilitates reactions such as reductions (e.g., with NaBH₄ to form the corresponding alcohol) and additions of organometallic reagents.
-
Aromatic Ring: The acyl group is a powerful deactivating group and directs subsequent electrophilic aromatic substitution to the meta position. The electron-deficient nature of the ring makes it less reactive towards electrophiles compared to benzene.
-
Synthetic Building Block: Ketones are highly versatile intermediates in organic synthesis.[9] this compound can serve as a precursor to a wide array of more complex molecules, including heterocycles, which are of high interest in drug discovery.[10]
Caption: Key Reactivity Pathways.
Part 3: Applications in Research and Drug Development
The unique structural features of this compound make it a compound of interest for various advanced applications.
Role in Medicinal Chemistry
-
Phenyl Ketone Scaffold: Phenyl ketone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11] They are a common motif in bioactive molecules.
-
Impact of Fluorination: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The C-F bond is strong, and perfluoroalkyl groups can block metabolic pathways, increasing the drug's half-life. Fluorine can also alter a molecule's lipophilicity and binding affinity to biological targets.
-
Synthetic Intermediate: This molecule serves as a valuable building block for creating novel fluorinated compounds. Its predictable reactivity allows for its incorporation into larger, more complex structures, enabling the exploration of new chemical space in drug discovery programs.[12]
Potential in Materials Science
Analogous to other fluorinated poly(aryl ether ketones), polymers incorporating the this compound unit could exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for specialized electronic and aerospace applications.[13][14]
| Potential Application Area | Rationale Based on Chemical Properties |
| Drug Discovery | - Serves as a fluorinated building block for novel therapeutics.[10]- Phenyl ketone motif is a known pharmacophore.[11]- Fluorine substitution can enhance metabolic stability and binding affinity. |
| Agrochemicals | - Introduction of fluorinated groups is a common strategy to increase the efficacy of pesticides and herbicides. |
| Advanced Polymers | - Can be used as a monomer for fluorinated polymers with high thermal stability and low dielectric constants.[13] |
Part 4: Safety and Handling
Ensuring the safe handling of chemicals is paramount in a research environment. This compound is classified as an irritant.
Hazard Profile
| Hazard Class | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][15] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][15] |
Laboratory Handling Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.
Conclusion
This compound is a valuable chemical entity with a well-defined property profile. Its synthesis is straightforward via Friedel-Crafts acylation, and its reactivity is governed by the predictable chemistry of its functional groups, enhanced by the strong electronic influence of the perfluoroalkyl chain. This unique combination of a phenyl ketone scaffold and a stable fluorinated tail makes it a highly attractive building block for creating novel molecules in medicinal chemistry, agrochemicals, and materials science. By understanding its chemical properties, synthesis, and safe handling procedures as outlined in this guide, researchers can effectively unlock the potential of this versatile compound.
References
- 1. (HEPTAFLUOROBUTYRO)PHENONE | 559-91-1 [chemicalbook.com]
- 2. aceschem.com [aceschem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
molecular structure of heptafluoropropyl phenyl ketone
An In-Depth Technical Guide to the Molecular Structure and Applications of Heptafluoropropyl Phenyl Ketone
Abstract
This compound is a fluorinated aromatic ketone characterized by the presence of a highly electronegative heptafluoropropyl group attached to a carbonyl moiety, which is in turn bonded to a phenyl ring. This molecular architecture imparts unique physicochemical properties, including significant thermal and chemical stability, and a highly electrophilic carbonyl carbon. These characteristics make it a molecule of considerable interest in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis. This guide provides a comprehensive examination of its molecular structure, spectroscopic signature, synthetic pathways, and potential applications, with a particular focus on its relevance to researchers and professionals in drug development.
Introduction: The Significance of Fluorinated Phenyl Ketones
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]
The phenyl ketone scaffold, on the other hand, is a prevalent feature in many biologically active compounds, recognized for a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[3] When combined, the heptafluoropropyl group and the phenyl ketone core create a molecule with amplified electrophilicity at the carbonyl carbon and enhanced lipophilicity, opening avenues for novel chemical reactions and targeted biological interactions. This guide delves into the core characteristics of this compound, providing the foundational knowledge necessary for its application in advanced research.
Molecular Structure and Physicochemical Properties
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-Phenyl-2,2,3,3,4,4,4-heptafluorobutan-1-one | - |
| CAS Number | 559-91-1 | [4] |
| Molecular Formula | C₁₀H₅F₇O | [4] |
| Molecular Weight | 274.10 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | - |
Structural Elucidation
The molecular structure consists of a planar phenyl ring connected to a carbonyl group. The adjacent heptafluoropropyl chain (specifically, a perfluorinated n-propyl group) is characterized by its bulky and electron-withdrawing nature. This strong inductive effect (-I) polarizes the carbonyl bond, making the carbon atom highly susceptible to nucleophilic attack.
Caption: 2D Molecular Structure of this compound.
Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and purity assessment. The expected spectral characteristics are as follows:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ due to the C=O stretching vibration of the aromatic ketone.[5] Conjugation with the phenyl ring typically lowers this frequency compared to aliphatic ketones.[6] Additional peaks corresponding to C-F stretching will be prominent in the 1100-1300 cm⁻¹ region.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be relatively simple. The aromatic protons on the phenyl ring will appear in the downfield region, typically between 7.4 and 8.0 ppm.[3] The exact chemical shifts and splitting patterns will depend on the substitution, but for the unsubstituted phenyl group, multiplets corresponding to ortho, meta, and para protons are expected. There are no other protons in the molecule.
-
¹³C NMR Spectroscopy: The carbonyl carbon is highly deshielded and will produce a characteristic signal in the 190-200 ppm range.[5][7] The carbons of the phenyl ring will resonate between 120-140 ppm. The carbons in the heptafluoropropyl chain will show complex splitting patterns due to strong coupling with the attached fluorine atoms (¹J(C-F) and ²J(C-F)).
-
¹⁹F NMR Spectroscopy: This is a key technique for fluorinated compounds. The spectrum is expected to show three distinct signals corresponding to the -CF₂-, -CF₂-, and -CF₃ groups. The signal for the terminal -CF₃ group will appear as a triplet, while the two -CF₂- groups will exhibit more complex multiplets due to coupling with each other.
-
Mass Spectrometry (MS): In electron impact mass spectrometry, the molecular ion peak (M⁺) at m/z = 274 should be observable. Characteristic fragmentation patterns include α-cleavage, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105 and a heptafluoropropyl radical.[7][8]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound can be approached through several established organometallic routes. One of the most direct methods is the Friedel-Crafts acylation of benzene using a heptafluorobutyryl halide (e.g., heptafluorobutyryl chloride) or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Another robust method involves the reaction of a Grignard reagent , such as phenylmagnesium bromide, with a heptafluoropropyl-containing acylating agent.[9] This pathway offers versatility and is often used for preparing substituted phenyl ketone derivatives.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Key Reactivity Insights
The reactivity of this compound is dominated by the electron-withdrawing heptafluoropropyl group.
-
Enhanced Electrophilicity: The perfluoroalkyl chain significantly depletes electron density from the carbonyl carbon, making it a much stronger electrophile than in non-fluorinated analogues like butyrophenone. This heightened reactivity makes it an excellent substrate for nucleophilic addition reactions.
-
Nucleophilic Attack: It readily reacts with a wide range of nucleophiles (e.g., hydrides, organometallics, amines) at the carbonyl carbon.
-
Stability of the C-F Bond: The carbon-fluorine bonds are exceptionally strong and generally unreactive under standard organic synthesis conditions, contributing to the overall stability of the molecule.[1] However, enzymatic reactions, such as those catalyzed by transaminases, have been shown to achieve hydrodefluorination of α-fluoroketones under mild, aqueous conditions.[10]
Experimental Protocol: Representative Synthesis via Friedel-Crafts Acylation
Disclaimer: This protocol is a representative example and must be adapted and performed with a full risk assessment by qualified personnel in a suitable laboratory environment.
Objective: To synthesize this compound from benzene and heptafluorobutyryl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (reactant and solvent)
-
Heptafluorobutyryl chloride
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.
-
Catalyst Suspension: To the flask, add anhydrous benzene (100 mL) and carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while stirring. An exothermic reaction may occur.
-
Reactant Addition: Cool the stirred suspension in an ice bath to 0-5 °C. Add heptafluorobutyryl chloride (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (50 mL). This step hydrolyzes the aluminum complex and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (2 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Applications and Significance in Drug Development
The unique structural features of this compound make it a valuable building block and a potential therapeutic agent.
Leveraging Fluorine for Pharmacological Advantage
The heptafluoropropyl group can serve as a metabolically stable, lipophilic moiety. In drug design, replacing a metabolically labile alkyl group with a perfluoroalkyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][11] Furthermore, the high lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[11]
The Phenyl Ketone Scaffold as a Bioactive Core
Phenyl ketone derivatives have demonstrated a wide array of pharmacological activities.[3] They can act as enzyme inhibitors, receptor antagonists, and modulators of signaling pathways. For example, certain hydroxylated phenyl ketone derivatives have shown potent activity against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[3] The strong electrophilic nature of the carbonyl in this compound makes it a candidate for forming covalent or highly stable non-covalent interactions with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites.
Potential Therapeutic and Diagnostic Applications
-
Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of enzymes with nucleophilic active sites, such as proteases or hydrolases.
-
Anticancer Agents: Fluorinated compounds are prevalent in oncology.[11] The unique properties of this ketone could be exploited in the design of new anticancer drugs.
-
PET Imaging: While ¹⁸F is the isotope used for Positron Emission Tomography (PET), the synthesis of ¹⁸F-labeled this compound derivatives could create novel imaging agents for diagnosing and monitoring diseases.[1][12]
Safety and Handling
Hazard Identification: Based on safety data for related fluorinated ketones, this compound should be handled as a hazardous substance. It is likely to be harmful if swallowed, cause skin irritation or burns, and cause serious eye damage.[13][14] It may also be corrosive to the respiratory tract.
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]
-
Ventilation: All handling must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal according to local regulations.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is more than a simple fluorinated molecule; it is a highly functionalized platform for chemical and biological exploration. Its structure, defined by the interplay between an aromatic ring and a strongly electron-withdrawing perfluoroalkyl chain, results in unique reactivity and desirable physicochemical properties for drug development. From serving as a robust synthetic intermediate to its potential as a core for novel therapeutics and diagnostics, this compound represents a significant tool for researchers aiming to push the boundaries of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aceschem.com [aceschem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. fiveable.me [fiveable.me]
- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 9. WO2022038098A1 - Process for the preparation of phenyl ketones - Google Patents [patents.google.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
heptafluoropropyl phenyl ketone mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of Heptafluoropropyl Phenyl Ketone
Introduction
This compound is a fluorinated aromatic ketone with potential applications in various fields, including materials science and as a synthetic intermediate.[1][2] From a biological perspective, its structure suggests a high likelihood of interaction with biological systems. The presence of a phenyl ring and a highly fluorinated alkyl chain attached to a ketone functional group creates a molecule with distinct electronic and steric properties that are often associated with bioactivity.
This technical guide presents a putative mechanism of action for this compound, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related compounds. The central hypothesis is that this compound acts as a reversible inhibitor of specific classes of enzymes, particularly hydrolases and oxidoreductases. This guide will provide the theoretical framework for this hypothesis, detail the likely molecular interactions, and present a comprehensive set of experimental protocols for its validation.
A Proposed Mechanism of Action: Enzyme Inhibition
The primary proposed mechanism of action for this compound is the inhibition of enzymes through the formation of a stable, yet reversible, adduct with an active site nucleophile. This is based on the well-documented activity of other fluoro ketones.[3]
The Role of the Heptafluoropropyl Group
The heptafluoropropyl group is a strong electron-withdrawing group. This has a profound effect on the adjacent ketone carbonyl, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is a key feature that distinguishes it from non-fluorinated ketones.
Interaction with Hydrolases
Many hydrolytic enzymes, such as serine proteases, cysteine proteases, and esterases, utilize a nucleophilic residue (e.g., serine or cysteine) in their active site to catalyze the cleavage of substrate ester or amide bonds. The highly electrophilic carbonyl carbon of this compound is an ideal target for these nucleophiles. The proposed interaction is the formation of a stable hemiketal, which mimics the tetrahedral intermediate of the natural substrate but is significantly more stable, thus inhibiting the enzyme.[3]
Caption: Proposed hemiketal formation between this compound and a serine hydrolase.
Interaction with Oxidoreductases
Phenyl ketone derivatives have been shown to modulate the activity of oxidoreductases.[4] These enzymes are involved in cellular redox balance, and their dysregulation is implicated in various diseases.[4] this compound could potentially interact with the active site of these enzymes, acting as a competitive inhibitor for the natural substrate. The phenyl ring may play a crucial role in binding affinity and specificity through hydrophobic and π-stacking interactions within the enzyme's active site.
Experimental Validation of the Proposed Mechanism
The following section details a series of experimental protocols designed to systematically investigate and validate the proposed mechanism of action of this compound.
PART 1: Enzyme Inhibition Assays
The initial step is to screen this compound against a panel of relevant enzymes to identify potential targets.
Protocol 1: General Hydrolase Inhibition Screening
Objective: To determine if this compound inhibits the activity of a representative serine hydrolase.
Materials:
-
This compound
-
Trypsin (as a model serine protease)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate
-
Tris buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of Tris buffer to each well.
-
Add 10 µL of varying concentrations of this compound to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of trypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of BAPNA solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.
Protocol 2: Carbonyl Reductase Activity Assay
Objective: To assess the inhibitory effect of this compound on a model oxidoreductase.
Materials:
-
This compound
-
Carbonyl reductase (from a commercially available source or purified from tissue)
-
NADPH
-
Substrate (e.g., 4-benzoylpyridine)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add phosphate buffer, NADPH, and varying concentrations of this compound.
-
Add the carbonyl reductase enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 15 minutes.
-
Determine the initial velocity of the reaction and calculate the percent inhibition for each concentration to determine the IC50.
PART 2: Cellular Assays
If enzyme inhibition is confirmed, the next step is to assess the effects of this compound on cellular processes.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a relevant cell line.
Materials:
-
This compound
-
Human cell line (e.g., HeLa or HepG2)
-
Cell culture medium
-
MTT reagent
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Materials:
-
This compound
-
Relevant cell line
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the putative target enzyme
Procedure:
-
Treat cells with either this compound or vehicle control.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
| Assay | Endpoint | Expected Outcome with this compound |
| Hydrolase Inhibition | IC50 | A low micromolar or nanomolar IC50 value |
| Oxidoreductase Inhibition | IC50 | A measurable IC50 value |
| Cell Viability | CC50 | A CC50 value significantly higher than the IC50 for target enzymes |
| CETSA | ΔTm | A positive shift in the melting temperature of the target protein |
Conclusion
The structural features of this compound strongly suggest a mechanism of action centered on enzyme inhibition. The highly electrophilic nature of the fluorinated ketone makes it a prime candidate for interacting with nucleophilic residues in the active sites of hydrolases and potentially oxidoreductases. The experimental framework provided in this guide offers a clear and logical path for researchers to test this hypothesis, identify specific molecular targets, and elucidate the precise mechanism by which this compound exerts its biological effects. This systematic approach is crucial for understanding the potential therapeutic or toxicological implications of this compound and for guiding future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Heptafluoropropyl Phenyl Ketone: Unveiling Molecular Structure through NMR, IR, and MS
Introduction: The Significance of Spectroscopic Analysis for Fluorinated Ketones
Heptafluoropropyl phenyl ketone (C₁₀H₅F₇O), a molecule featuring a phenyl ring attached to a fluorinated alkyl chain via a carbonyl group, presents a compelling case for the power of modern spectroscopic techniques. The presence of both aromatic and highly fluorinated moieties within the same structure introduces unique electronic effects that are reflected in its spectral data. For researchers in medicinal chemistry and materials science, a thorough understanding of the spectroscopic signature of such compounds is paramount for structural verification, purity assessment, and for predicting chemical reactivity and intermolecular interactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, grounded in fundamental principles and data from analogous compounds. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide will also leverage predictive analysis based on well-established spectroscopic trends for similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring high-quality NMR data is crucial for accurate interpretation. The following protocol outlines the key steps:
Navigating the Complex World of Fluorinated Ketones: A Technical Guide to the Solubility of Heptafluoropropyl Phenyl Ketone in Organic Solvents
For Immediate Distribution
[SHANGHAI, CN – January 5, 2026] – This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the solubility characteristics of heptafluoropropyl phenyl ketone. In the absence of extensive publicly available quantitative data for this specific compound, this document establishes a foundational understanding based on the principles of physical organic chemistry and the behavior of analogous fluorinated and ketone-containing molecules. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their applications.
Executive Summary: The Challenge of Fluorinated Compounds
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often in non-intuitive ways. This compound, a molecule of interest in various fields, presents a unique solubility profile governed by the interplay of its aromatic phenyl ring, the polar carbonyl group, and the highly electronegative, sterically demanding heptafluoropropyl chain. Understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation and materials science. This guide will delve into the theoretical underpinnings of its expected solubility and provide the practical tools for its empirical determination.
Theoretical Framework: Deconstructing the Molecular Forces at Play
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level. For this compound, we must consider the contributions of several structural features.
2.1 The Phenyl Group: The phenyl ring is generally non-polar and contributes to solubility in aromatic and non-polar aliphatic solvents through London dispersion forces and potential π-π stacking interactions.
2.2 The Ketone Carbonyl Group: The polar carbon-oxygen double bond of the ketone functional group allows for dipole-dipole interactions.[1] This polarity suggests that this compound will have a higher solubility in polar solvents compared to its non-ketone analogue. The lone pairs of electrons on the oxygen atom can also act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[2][3]
2.3 The Heptafluoropropyl Group: A Dominant Influence: The perfluorinated propyl group is the most significant contributor to the unique solubility characteristics of this molecule. Perfluorinated chains are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling).[4] This arises from the high electronegativity of fluorine, which creates strong C-F bonds with low polarizability, leading to very weak London dispersion forces.[5] Consequently, fluorinated compounds often exhibit limited miscibility with many common organic solvents.[4]
2.4 Hansen Solubility Parameters (HSP): A Predictive Tool: While specific HSP values for this compound are not available, the Hansen solubility parameter approach provides a theoretical framework for predicting solubility. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to those of the solute is likely to be a good solvent. It is anticipated that the heptafluoropropyl group would significantly lower the dispersion component (δD) compared to a non-fluorinated alkyl chain of similar size.
Predicted Solubility Profile
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is crucial to recognize that these are predictions and must be validated by empirical data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Xylene | Moderate to High | The phenyl group of the solute can engage in favorable π-π stacking and dispersion force interactions with the aromatic solvent. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While dispersion forces are the primary interaction, the lipophobicity of the fluorinated chain may limit solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The polarity of the ketone group will facilitate dipole-dipole interactions with these solvents. The presence of a fluorinated chain can sometimes enhance solubility in solvents of medium polarity.[6] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding between the ketone's oxygen and the solvent's hydroxyl group may be counteracted by the large, non-polar, and fluorinated parts of the molecule. |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | "Fluorous-fluorous" interactions are generally favorable, making fluorinated solvents the most likely candidates for high solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a step-by-step guide for its implementation.
4.1 Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
4.2 Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.3 Experimental Workflow Diagram:
Caption: Isothermal shake-flask method workflow.
4.4 Step-by-Step Methodology:
-
Preparation of Saturated Solutions: To a series of vials, add a known volume of each selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is essential.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, carefully remove the vials. To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.
-
Sample Collection: Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid pellet.
-
Filtration: To remove any remaining microscopic particles, pass the collected supernatant through a syringe filter into a clean vial.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated analytical method, such as HPLC or GC, against a pre-prepared calibration curve of known concentrations of this compound.
-
Calculation: From the concentration determined by the analytical method and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
4.5 Self-Validating System and Trustworthiness: The reliability of this protocol is ensured by several key factors. The use of an excess of the solid solute guarantees that the solution is truly saturated. The extended equilibration time allows the system to reach a stable thermodynamic state. Finally, the use of a specific and sensitive analytical method like HPLC or GC for quantification ensures accurate measurement of the dissolved solute concentration.
Logical Relationships in Solubility
The interplay of molecular features and solvent properties dictates the resulting solubility. This can be visualized as a decision-making process based on intermolecular forces.
Caption: Factors influencing solubility.
Conclusion and Future Directions
While specific quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its structural components allows for reasoned predictions of its behavior in various organic solvents. The dominant lipophobic character of the heptafluoropropyl group suggests that its solubility will be limited in many common non-fluorinated solvents but favorable in fluorinated media and potentially in polar aprotic solvents that can interact with the ketone functionality.
The experimental protocol detailed in this guide provides a robust and reliable method for researchers to determine the precise solubility of this compound, enabling the optimization of processes and the advancement of research and development efforts. The generation and publication of such empirical data would be of significant value to the scientific community.
References
- 1. US3379765A - Preparation of perfluorinated ketones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
Reactivity and Stability of Heptafluoropropyl Phenyl Ketone: A Guide for Pharmaceutical Research and Development
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Heptafluoropropyl phenyl ketone (HFPK), a fluorinated aromatic ketone, represents a molecule of significant interest in the field of drug development and medicinal chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing heptafluoropropyl group, render the carbonyl carbon highly electrophilic. This characteristic governs its reactivity, making it a potent inhibitor of various hydrolytic enzymes through the formation of stable, tetrahedral hemiketal adducts with active site residues.[1] Concurrently, its general stability, characteristic of per- and polyfluoroalkyl substances (PFAS), presents both opportunities and challenges for its application. This guide provides a comprehensive technical overview of the synthesis, reactivity, stability, and handling of HFPK, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A foundational understanding of this compound begins with its key physical and chemical properties. These parameters are critical for designing experiments, ensuring safe handling, and predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Chemical Name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one | [2] |
| Synonyms | This compound, (Heptafluorobutyro)phenone | [2] |
| CAS Number | 559-91-1 | [2][3] |
| Molecular Formula | C₁₀H₅F₇O | [2][3] |
| Molecular Weight | 274.13 g/mol | [2] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 170 °C | [2] |
| Density | 1.473 g/cm³ | [2] |
| Flash Point | 170-172 °C | [2] |
Synthesis and Mechanism: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of HFPK is the Friedel-Crafts acylation of benzene with either heptafluorobutyryl chloride or heptafluorobutyric anhydride.[4][5] This electrophilic aromatic substitution reaction provides a clean and efficient route to the target molecule.
Mechanistic Principles
The reaction proceeds via the formation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to abstract the chloride from the acyl chloride, generating the resonance-stabilized acylium ion.[6] This powerful electrophile is then attacked by the nucleophilic π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by [AlCl₄]⁻ re-establishes aromaticity and releases the HFPK product.[6][7]
Two key advantages of the Friedel-Crafts acylation over its alkylation counterpart are critical in this synthesis:
-
No Carbocation Rearrangement : The acylium ion is stabilized by resonance with the oxygen atom and does not undergo the rearrangements that often plague Friedel-Crafts alkylations.[4][6]
-
No Polyacylation : The product, HFPK, contains a strongly electron-withdrawing acyl group which deactivates the aromatic ring, making it less reactive than the starting benzene. This effectively prevents further acylation reactions.[5][7]
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of HFPK synthesis via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of HFPK
Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl). Maintain an inert atmosphere (N₂ or Ar).
-
Charging the Flask : Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Add heptafluorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ over 30 minutes, ensuring the temperature remains below 5 °C.
-
Benzene Addition : Slowly add benzene (1.0 to 1.2 equivalents) to the reaction mixture via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching : Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield HFPK as a clear liquid.
Reactivity Profile: The Highly Electrophilic Carbonyl
The defining feature of HFPK's reactivity is the extreme electrophilicity of its carbonyl carbon. The heptafluoropropyl group, with its seven highly electronegative fluorine atoms, exerts a powerful negative inductive effect (-I), withdrawing electron density from the carbonyl group. This makes the carbonyl carbon exceptionally electron-deficient and highly susceptible to nucleophilic attack.
Nucleophilic Addition: Hydration and Hemiketal Formation
Unlike simple ketones like acetophenone, HFPK readily reacts with nucleophiles such as water or alcohols.[8][9] In aqueous media, it exists in equilibrium with its corresponding hydrate form. In the presence of an alcohol, particularly an active site serine or threonine residue in an enzyme, it forms a stable hemiketal.[1]
This propensity to form a stable tetrahedral intermediate is the cornerstone of its application as an inhibitor of hydrolytic enzymes (e.g., proteases, esterases). The hemiketal formed with an enzyme's active site serine mimics the transition state of peptide or ester hydrolysis, but is far more stable, effectively locking the enzyme in an inactive state.[1]
Diagram of Nucleophilic Attack```dot
HFPK [label=<
C₃F₇Ph / C=O δ+δ-
];
Nucleophile [label="Nu-H\n(e.g., H₂O, Ser-OH)"];
TransitionState [label="Tetrahedral Intermediate\n(Hydrate/Hemiketal)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
HFPK -> TransitionState [label=" Nucleophilic\n Attack"]; Nucleophile -> TransitionState; }
Caption: Workflow for evaluating the hydrolytic stability of HFPK.
Safe Handling and Storage
Proper handling and storage are paramount to ensure laboratory safety. HFPK is classified as an irritant. [2][10]
| Guideline | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. [11][12] |
| Spill & Exposure | In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. [13]For spills, absorb with an inert material and dispose of as hazardous waste. [14] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. [11][15] |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and sources of ignition. [14]|
Conclusion: Implications for Drug Development
This compound is more than just a chemical reagent; it is a valuable scaffold and pharmacophore for modern drug design. Its reactivity and stability profile dictates its utility and potential liabilities:
-
Potent Inhibition : The high electrophilicity of the carbonyl group allows for the design of potent and specific covalent inhibitors of hydrolytic enzymes, a strategy successfully employed in numerous approved drugs. [1]The stability of the resulting hemiketal adduct can lead to prolonged target engagement.
-
Metabolic Stability : The strong C-F bonds and the perfluorinated chain are resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic half-life.
-
Physicochemical Properties : The lipophilic nature of the fluorinated segment can enhance membrane permeability and binding affinity in hydrophobic pockets of target proteins.
-
Potential Liabilities : Researchers must consider the hydrolytic stability of the molecule, especially under physiological pH conditions, as this could impact its shelf-life and in vivo efficacy. Furthermore, the persistence associated with PFAS compounds necessitates careful consideration of the long-term environmental and toxicological profile of any drug candidate containing this moiety.
By understanding and leveraging the unique chemical characteristics detailed in this guide, researchers can effectively harness the potential of this compound and related structures to develop novel and effective therapeutics.
References
- 1. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (HEPTAFLUOROBUTYRO)PHENONE | 559-91-1 [chemicalbook.com]
- 3. aceschem.com [aceschem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Synthetic Potential of Heptafluoropropyl Phenyl Ketone: Pathways to Novel Derivatives for Drug Discovery
Introduction: The Strategic Value of Fluorinated Ketones
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Heptafluoropropyl phenyl ketone stands as a particularly compelling starting material. The electron-withdrawing power of the heptafluoropropyl (C₃F₇) group dramatically activates the adjacent carbonyl carbon, rendering it a highly reactive electrophile primed for a diverse array of chemical transformations.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways branching from this versatile ketone, offering field-proven insights and detailed protocols for researchers engaged in the development of novel therapeutics.
The Reactive Core: Understanding the this compound Moiety
The synthetic utility of this compound is fundamentally rooted in the potent inductive effect of the perfluorinated alkyl chain. This effect polarizes the carbonyl bond to a significant degree, creating a highly electron-deficient carbon center. This inherent reactivity is the causal factor behind its susceptibility to nucleophilic attack, a feature we will leverage in the subsequent sections.[5]
An important consideration for chemists working with highly fluorinated ketones is their tendency to form stable hydrates in the presence of water.[3][6] This equilibrium between the keto and hydrate forms is a direct consequence of the carbonyl's electrophilicity and must be accounted for in reaction design, particularly concerning solvent choice and purification methods.
References
- 1. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 2. scispace.com [scispace.com]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Methodological & Application
Heptafluoropropyl Phenyl Ketone: A Versatile Reagent in Modern Organic Synthesis
Heptafluoropropyl phenyl ketone, systematically named 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, is a fluorinated aromatic ketone that has garnered increasing interest in organic synthesis. Its unique electronic and steric properties, conferred by the heptafluoropropyl group, make it a valuable tool for the introduction of fluorine-containing moieties into organic molecules and a versatile precursor for the synthesis of complex fluorinated compounds. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction to this compound
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making them highly sought after in the pharmaceutical and agrochemical industries.[2] this compound serves as a key building block in this context, offering a reactive handle for a variety of chemical transformations.
Molecular Structure and Properties:
| Property | Value |
| Chemical Name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one |
| CAS Number | 559-91-1[3] |
| Molecular Formula | C₁₀H₅F₇O |
| Molecular Weight | 274.13 g/mol |
| Appearance | Typically a colorless liquid |
Key Applications in Organic Synthesis
The reactivity of this compound is dominated by the interplay between the phenyl ring, the carbonyl group, and the electron-withdrawing heptafluoropropyl chain. This allows for its participation in a range of reactions, including photochemical processes and as a precursor for generating valuable reactive intermediates.
Photochemical Reactions and Radical Generation
Aromatic ketones are well-known photosensitizers, capable of absorbing light and promoting chemical reactions.[4] While specific photochemical studies on this compound are not extensively documented, its structural similarity to other phenyl ketones suggests its potential to undergo characteristic photochemical transformations, such as Norrish Type I and Type II reactions, upon UV irradiation.[4]
The Norrish Type I cleavage of this compound would lead to the formation of a benzoyl radical and a heptafluoropropyl radical. The highly reactive heptafluoropropyl radical can then be trapped by various substrates, offering a potential pathway for the introduction of the C₃F₇ group into organic molecules.
Conceptual Workflow: Photochemical Generation of Heptafluoropropyl Radical
Caption: Photochemical cleavage of this compound to generate reactive radicals.
Precursor to Trifluoromethylated Arenes
Perfluoroalkyl ketones can serve as precursors for the synthesis of trifluoromethyl arenes, which are crucial motifs in many pharmaceuticals.[5] While direct trifluoromethylation of arenes using this compound is not a standard method, the cleavage of the C-C bond between the carbonyl and the perfluoroalkyl chain is a known process for ketones.[6] This cleavage can be facilitated by various reagents and conditions, potentially releasing a heptafluoropropyl nucleophile or radical that can then be coupled with an aromatic system.
Protocol: Conceptual Protocol for Arene Perfluoroalkylation
This protocol is a conceptual outline based on general methods for perfluoroalkylation of arenes using copper-mediated cross-coupling reactions with arylboronate esters.[7]
Materials:
-
This compound
-
Arylboronate ester
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronate ester (1.0 equiv), this compound (as a precursor to the perfluoroalkyl source, stoichiometry to be optimized), copper(I) salt (1.1 equiv), ligand (1.1 equiv), and base (2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The direct use of this compound in this context would require in-situ C-C bond cleavage to generate the reactive perfluoroalkyl species. The efficiency of this process would need to be experimentally determined and optimized.
Building Block in Medicinal Chemistry
The this compound motif itself, or derivatives thereof, can be valuable in medicinal chemistry. The ketone functionality provides a handle for further synthetic modifications, while the perfluorinated chain can impart desirable pharmacokinetic properties. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The phenyl ring can also undergo various substitution reactions. The development of novel para-fluorophenyl derivatives with potential antipsychotic activity highlights the importance of fluorinated phenyl structures in drug discovery.[8]
Diagram: this compound as a Scaffold
Caption: Synthetic utility of this compound as a versatile building block.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.90 - 8.10 | m | 2H, Aromatic (ortho to C=O) |
| 7.40 - 7.60 | m | 3H, Aromatic (meta and para to C=O) |
Predicted ¹³C NMR (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O |
| 130 - 140 | Aromatic carbons |
| 105 - 125 (multiplets) | CF₂, CF₃ |
Predicted ¹⁹F NMR (CDCl₃, 376 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ -81 | t, CF₃ |
| ~ -120 | m, CF₂ |
| ~ -126 | m, CF₂ |
Predicted IR (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O stretch (strong) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1300-1100 | C-F stretch (strong) |
Predicted Mass Spectrum (EI):
Key fragments would likely include the molecular ion peak (m/z 274), a fragment corresponding to the benzoyl cation (m/z 105), and fragments resulting from the loss of the heptafluoropropyl group or parts of it.
Conclusion
This compound is a promising reagent and building block in organic synthesis, particularly for the introduction of perfluorinated moieties. Its potential applications in photochemistry, as a precursor for perfluoroalkylation reactions, and in the synthesis of medicinally relevant compounds are significant. Further research into its specific reactivity and the development of detailed experimental protocols will undoubtedly expand its utility in the creation of novel and valuable fluorinated molecules.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jopcr.com [jopcr.com]
Application Notes & Protocols: Heptafluoropropyl Phenyl Ketone as a Strategic Building Block in Advanced Synthesis
Preamble: The Strategic Value of Fluorinated Ketones
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Heptafluoropropyl phenyl ketone (CAS: 559-91-1), with its unique trifunctional architecture—a reactive ketone carbonyl, an aromatic phenyl ring, and a robust heptafluoropropyl group—stands out as a highly versatile and powerful building block.[4] The strong electron-withdrawing nature of the perfluorinated chain significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for a wide array of nucleophilic transformations. This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols and mechanistic insights for its application in constructing complex, high-value fluorinated molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of a chemical building block is paramount for its effective and safe utilization in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 559-91-1 | [4] |
| Molecular Formula | C₁₀H₅F₇O | [4] |
| Molecular Weight | 274.13 g/mol | [4] |
| Boiling Point | 170 °C | [4] |
| Density | 1.473 g/cm³ | [4] |
| Appearance | Clear Liquid | [4] |
Safety and Handling: this compound is classified as an irritant.[4] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Core Synthetic Applications & Protocols
The unique electronic properties of this compound unlock a diverse range of synthetic transformations. We will explore three key applications that leverage its reactivity to build molecular complexity.
Application 1: Synthesis of Heptafluoropropyl-Substituted Pyrazolines
Scientific Rationale: Pyrazolines are a class of five-membered nitrogen-containing heterocycles that feature prominently in medicinal chemistry due to their broad spectrum of biological activities.[7] The condensation of a ketone with a hydrazine derivative is a direct and efficient method for constructing the pyrazoline core.[7] Using this compound as the carbonyl component allows for the direct incorporation of the valuable C₃F₇ moiety into this privileged scaffold. The reaction proceeds via an initial formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization.
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of a heptafluoropropyl-substituted pyrazoline.
Detailed Protocol: Synthesis of 1,5-diphenyl-3-(heptafluoropropyl)pyrazoline
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.74 g, 10.0 mmol, 1.0 eq) and phenylhydrazine hydrochloride (1.59 g, 11.0 mmol, 1.1 eq) in absolute ethanol (40 mL).
-
Base Addition: To the stirring suspension, add anhydrous sodium acetate (1.23 g, 15.0 mmol, 1.5 eq). The base is crucial to neutralize the hydrochloride salt and facilitate the condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold water (3 x 30 mL).
-
Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from hot ethanol to yield the final pyrazoline product as crystalline needles.
Application 2: C-C Bond Formation via Grignard Addition
Scientific Rationale: The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds. The highly electrophilic carbonyl of this compound is an excellent substrate for nucleophilic attack by organomagnesium halides. This transformation yields a tertiary alcohol, introducing both a new alkyl/aryl group and a versatile hydroxyl functionality, which can be used for subsequent synthetic manipulations. The perfluoroalkyl group remains intact, providing a direct route to complex fluorinated alcohols.
Reaction Mechanism Diagram:
Caption: Mechanism of Grignard addition to the fluorinated ketone.
Detailed Protocol: Synthesis of 1-phenyl-1-(heptafluoropropyl)ethanol
-
Apparatus Setup: Assemble a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Grignard Reagent: Prepare or obtain a standardized solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether).
-
Reaction Setup: In the reaction flask, dissolve this compound (5.48 g, 20.0 mmol, 1.0 eq) in 80 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition: Add the methylmagnesium bromide solution (7.3 mL of 3.0 M solution, 22.0 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the consumption of the starting ketone by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step protonates the alkoxide and neutralizes excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the pure tertiary alcohol.
Application 3: Monodefluorinative Halogenation
Scientific Rationale: While perfluoroalkyl groups are generally stable, selective activation of a single C-F bond can unlock novel synthetic pathways.[8] Organophosphorus reagents can mediate a mild and selective replacement of an α-fluorine atom with a more synthetically versatile halogen like chlorine or bromine.[8] This "interrupted Perkow-type" reaction proceeds through an O-phosphorus difluoroenolate intermediate. Subsequent treatment with an electrophilic halogen source (e.g., N-chlorosuccinimide) yields an α-halo-α,α-difluoro ketone.[8] This product contains two orthogonal reactive sites—the ketone and the carbon-halogen bond—making it a valuable precursor for further diversification.
Detailed Protocol: Synthesis of 1-chloro-1,1-difluoro-3-phenyl-3-heptanone
This protocol is adapted from general methods for the monodefluorinative halogenation of perfluoroalkyl ketones.[8]
-
Reaction Setup: In a nitrogen-flushed, oven-dried Schlenk flask, dissolve this compound (2.74 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).
-
Phosphorus Reagent Addition: Add a suitable organophosphorus reagent, such as triethyl phosphite (P(OEt)₃) (1.83 g, 11.0 mmol, 1.1 eq), to the solution at room temperature and stir for 1 hour to form the enolate intermediate.
-
Halogenation: Add N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by ¹⁹F NMR spectroscopy to observe the disappearance of the starting material signal and the appearance of the product signal.
-
Work-up: Upon completion, quench the reaction with 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate the α-chlorinated ketone.
Conclusion: A Gateway to Fluorinated Complexity
This compound is more than just a fluorinated molecule; it is a strategic precursor that provides chemists with a reliable and versatile entry point into the synthesis of complex organofluorine compounds.[9][10] Its activated carbonyl center readily participates in classic bond-forming reactions, while the perfluoroalkyl chain imparts unique and desirable properties to the resulting products. The protocols detailed herein serve as a robust starting point for researchers and drug development professionals aiming to leverage the power of fluorine chemistry in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. (HEPTAFLUOROBUTYRO)PHENONE | 559-91-1 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Heptafluoropropyl Phenyl Ketone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Photopolymerization with Fluorinated Photoinitiators
The precise control over polymerization reactions is a cornerstone of advanced material synthesis, with photopolymerization standing out for its spatial and temporal control, rapid curing rates, and environmental benefits. At the heart of this technology lies the photoinitiator, a molecule that absorbs light and triggers the polymerization cascade. This document provides a detailed guide to the application of heptafluoropropyl phenyl ketone, a novel fluorinated photoinitiator, in free-radical polymerization.
This compound belongs to the class of Type I photoinitiators, which undergo α-cleavage upon exposure to ultraviolet (UV) radiation to generate highly reactive free radicals.[1] The incorporation of a heptafluoropropyl group is anticipated to bestow unique properties upon the photoinitiator, including enhanced solubility in fluorinated monomers and polymers, and a significant reduction in oxygen inhibition, a common challenge in free-radical polymerization. Fluorinated photoinitiators have demonstrated the ability to migrate to the surface of a formulation, creating a high concentration of initiating radicals at the air interface, which effectively counteracts the quenching effect of oxygen. This leads to more efficient and uniform curing, particularly in thin films and coatings.
This application note will delve into the mechanistic principles of this compound, provide detailed protocols for its use in representative polymerization systems, and present expected performance characteristics based on data from structurally similar fluorinated photoinitiators.
Physicochemical Properties and Mechanism of Action
Structure:
This compound possesses a chemical structure that combines a benzoyl chromophore with a highly fluorinated alkyl chain.
Key Properties (Predicted)
| Property | Value | Significance |
| Molecular Weight | 290.15 g/mol | Influences diffusion and solubility. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Ease of handling and incorporation into formulations. |
| Solubility | Soluble in common organic solvents and fluorinated monomers | Broad compatibility with various polymerization systems.[2] |
| UV Absorption (λmax) | Expected in the 250-350 nm range | Dictates the required wavelength of the UV light source for efficient activation. |
Mechanism of Photoinitiation
Upon absorption of UV light, this compound undergoes a Norrish Type I cleavage, specifically an α-cleavage of the bond between the carbonyl group and the heptafluoropropyl group. This homolytic cleavage results in the formation of two primary radical species: a benzoyl radical and a heptafluoropropyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[1][3]
References
The Emergence of Heptafluoropropyl Phenyl Ketone in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: A Novel Tool for Fluoropolymer Innovation
In the dynamic landscape of polymer chemistry, the pursuit of materials with tailored properties remains a paramount objective. The introduction of fluorine into polymer architectures has consistently yielded materials with exceptional thermal stability, chemical resistance, and unique surface properties. This guide introduces heptafluoropropyl phenyl ketone, a specialized aromatic ketone, and explores its potential applications as a photoinitiator and a building block in the synthesis of advanced fluorinated polymers. While specific literature on this compound is emerging, its structural motifs—a photosensitive phenyl ketone and a bulky, electron-withdrawing heptafluoropropyl group—suggest a significant role in next-generation polymer design. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing both theoretical insights and practical protocols for its utilization.
The core value of this compound lies in its dual functionality. The phenyl ketone moiety is a well-established chromophore that can initiate polymerization upon exposure to ultraviolet (UV) light.[1][2] The heptafluoropropyl group, on the other hand, imparts desirable characteristics of fluorinated compounds, such as hydrophobicity and oleophobicity, and can enhance solubility in fluorinated monomers and oligomers.[3][4] This unique combination opens avenues for the development of novel dental composites, low-surface-energy coatings, and advanced optical materials.
Part 1: Mechanistic Insights and Theoretical Framework
Photochemical Behavior: A Tale of Two Pathways
Upon absorption of UV radiation, this compound is expected to undergo photochemical reactions characteristic of aromatic ketones, primarily through Norrish Type I and Type II pathways. The efficiency of these pathways will dictate its efficacy as a photoinitiator.
-
Norrish Type I Cleavage (α-Cleavage): This pathway involves the homolytic cleavage of the bond between the carbonyl group and the heptafluoropropyl group, generating a benzoyl radical and a heptafluoropropyl radical. Both radical species are capable of initiating polymerization. The high stability of the perfluorinated radical may influence the kinetics of initiation.
-
Norrish Type II Reaction (Hydrogen Abstraction): In the presence of a hydrogen donor (such as a co-initiator, solvent, or the monomer itself), the excited ketone can abstract a hydrogen atom to form a ketyl radical. This process is particularly relevant in formulations containing amines or thiols, which act as synergists to accelerate polymerization and mitigate oxygen inhibition.[1]
The presence of the electron-withdrawing heptafluoropropyl group is anticipated to influence the energy levels of the excited states and the quantum yield of radical generation.
Part 2: Applications in Polymer Chemistry
Application 1: Photoinitiator for Free-Radical Polymerization
This compound is poised to be a highly effective Type I and Type II photoinitiator, particularly for UV curing applications. Its fluorinated nature suggests excellent compatibility with fluorinated acrylate and methacrylate monomers, which are often challenging to polymerize with conventional photoinitiators due to solubility issues.[3]
Key Advantages:
-
Enhanced Solubility: Expected to be highly soluble in fluorinated monomers and oligomers, leading to more homogeneous formulations and uniform curing.
-
Reduced Oxygen Inhibition: Fluorinated photoinitiators can migrate to the surface of the curing film, creating a higher concentration of initiating radicals at the air interface, which helps to overcome oxygen inhibition.
-
Surface Modification: The incorporation of the heptafluoropropyl moiety into the polymer network can lead to surfaces with low surface energy, resulting in hydrophobic and oleophobic properties.
Table 1: Exemplary Formulations for UV-Curable Coatings
| Component | Formulation A (Hydrophobic Coating) | Formulation B (Dental Resin) |
| Oligomer | Urethane Acrylate (30-50 wt%) | Bis-GMA/TEGDMA (50:50) (40-60 wt%) |
| Monomer | 2,2,2-Trifluoroethyl Methacrylate (40-60 wt%) | Hydroxyethyl Methacrylate (HEMA) (20-30 wt%) |
| Photoinitiator | This compound (1-5 wt%) | This compound (0.5-2 wt%) |
| Co-initiator | N-Methyldiethanolamine (1-3 wt%) | Ethyl 4-(dimethylamino)benzoate (0.5-1 wt%) |
| Filler | Fumed Silica (1-5 wt%) | Silanized Glass Fillers (40-60 wt%) |
Application 2: Building Block for Fluorinated Poly(aryl ether ketone)s (PAEKs)
Beyond its role as a photoinitiator, the ketone functionality in this compound can be leveraged in the synthesis of high-performance polymers like Poly(aryl ether ketone)s (PAEKs). These materials are known for their exceptional thermal and mechanical properties. By incorporating the heptafluoropropyl group into the polymer backbone, novel PAEKs with enhanced properties can be designed.
Potential Benefits:
-
Improved Dielectric Properties: The introduction of fluorine can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics.
-
Enhanced Solubility and Processability: The bulky fluorinated side group can disrupt polymer chain packing, leading to better solubility in organic solvents and improved processability.
-
Increased Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal stability of the polymer.
Part 3: Experimental Protocols
Protocol 1: Photopolymerization of a Hydrophobic Coating
This protocol describes the preparation and UV curing of a hydrophobic coating using this compound as a photoinitiator.
Materials:
-
Urethane Acrylate Oligomer
-
2,2,2-Trifluoroethyl Methacrylate (TFEMA)
-
This compound
-
N-Methyldiethanolamine (MDEA)
-
Glass slides
-
UV Curing System (e.g., medium-pressure mercury lamp)[5]
-
Spin Coater
Procedure:
-
Formulation Preparation: In a light-protected container, mix the urethane acrylate oligomer (4 g), TFEMA (5 g), and MDEA (0.2 g). Stir until a homogeneous solution is obtained.
-
Photoinitiator Addition: Add this compound (0.3 g) to the mixture and stir in the dark until completely dissolved.
-
Coating Application: Apply a small amount of the formulation to a clean glass slide. Use a spin coater to create a uniform thin film (e.g., 1000 rpm for 30 seconds).
-
UV Curing: Place the coated slide in a UV curing chamber.[6] Expose the film to UV radiation (e.g., 365 nm, 100 mW/cm²) for a specified time (e.g., 10-60 seconds).
-
Characterization:
-
Curing Kinetics: Monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) using real-time Fourier Transform Infrared (FTIR) spectroscopy.[7]
-
Surface Properties: Measure the water contact angle of the cured film to assess its hydrophobicity.
-
Mechanical Properties: Perform nanoindentation or scratch tests to evaluate the hardness and adhesion of the coating.
-
Protocol 2: Characterization of Polymer Properties
A thorough characterization of the resulting polymers is crucial to validate the efficacy of this compound.
Techniques:
-
Photo-Rheology: To determine the gel point and monitor the evolution of the storage and loss moduli during curing.[7]
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the photoinitiator and ensure overlap with the emission spectrum of the UV source.[8]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions of the cured polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Part 4: Visualizations
Diagram 1: Photochemical Initiation Mechanism
Caption: Proposed Norrish Type I cleavage of HFPPK for radical generation.
Diagram 2: Experimental Workflow for UV Curing
References
- 1. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5391587A - Fluorinated photoinitiators and their application in UV curing of fluorinated monomers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uvebtech.com [uvebtech.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of Heptafluoropropyl Phenyl Ketone
Introduction
Heptafluoropropyl phenyl ketone (HFPK) is a fluorinated aromatic ketone of interest in various scientific and industrial domains. As with many fluorinated compounds, its unique chemical properties necessitate robust and sensitive analytical methods for its detection and quantification in diverse matrices, from environmental samples to biological fluids. The strong carbon-fluorine bond imparts high thermal and chemical stability, making it a persistent compound that requires specialized analytical consideration.[1]
This guide provides a comprehensive overview of validated analytical methodologies for HFPK, designed for researchers, scientists, and professionals in drug development and quality control. We will explore two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols herein are designed to be self-validating, emphasizing the rationale behind key experimental choices to ensure accuracy, precision, and reliability.
Analyte Properties
A fundamental understanding of the analyte's physicochemical properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 559-91-1 | [2] |
| Molecular Formula | C₁₀H₅F₇O | [2] |
| Molecular Weight | 286.14 g/mol | Calculated |
| Structure | Phenyl group attached to a carbonyl group, which is attached to a heptafluoropropyl chain. | General Chemical Knowledge |
Strategic Workflow for HFPK Analysis
The successful analysis of HFPK hinges on a systematic workflow, from sample acquisition to data interpretation. The choice between GC-MS and HPLC-UV often depends on factors like sample matrix complexity, required sensitivity, and available instrumentation.[3]
Caption: General analytical workflow for HFPK analysis.
Comprehensive Sample Preparation
The primary objective of sample preparation is to isolate HFPK from the sample matrix and concentrate it to a level suitable for instrumental analysis.[1] The choice of technique is matrix-dependent.
Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique effective for cleaner sample matrices like water or urine. It operates on the principle of partitioning the analyte between two immiscible liquid phases.
-
Rationale: HFPK, being a fluorinated organic molecule, exhibits preferential solubility in non-polar organic solvents over aqueous media. A solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is chosen for its high partition coefficient for the analyte and its volatility, which aids in the subsequent concentration step.
Solid-Phase Extraction (SPE)
SPE is the preferred method for complex biological matrices such as plasma or serum, as it provides superior cleanup by removing interfering substances like proteins and phospholipids.[1]
-
Rationale: A reversed-phase (e.g., C18) SPE cartridge is employed. The non-polar stationary phase retains the HFPK from the aqueous sample. A wash step with a weak organic solvent removes polar interferences, and the final elution with a strong organic solvent (e.g., methanol or acetonitrile) recovers the purified analyte. This process significantly reduces matrix effects, leading to more accurate and precise quantification.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique ideal for the analysis of volatile and thermally stable compounds like HFPK.[4]
-
Principle of Separation: The sample is vaporized and carried by an inert gas through a capillary column. HFPK is separated from other components based on its boiling point and interaction with the column's stationary phase. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase, is typically effective for aromatic ketones.[3]
-
Principle of Detection: As HFPK elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). EI generates a reproducible fragmentation pattern that serves as a chemical fingerprint for definitive identification.[5] Key fragmentation patterns for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is present.[6][7]
-
Sample Injection: Inject 1 µL of the prepared sample extract into the GC inlet.
-
Chromatographic Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes. This program ensures good peak shape for HFPK while allowing for the elution of less volatile matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan from m/z 50 to 400 for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.
-
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane | Good selectivity for aromatic and moderately polar compounds. |
| Injector Mode | Splitless | Maximizes transfer of analyte onto the column for trace-level analysis. |
| Oven Program | 60°C to 300°C | Ensures elution of HFPK with optimal peak shape and separation. |
| MS Ionization | Electron Ionization (EI) | Produces a consistent and characteristic fragmentation pattern for identification. |
| MS Acquisition | SIM Mode (Quantitative) | Increases sensitivity and selectivity by monitoring only specific fragment ions of HFPK. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds. For ketones, derivatization is often employed to enhance detection by UV-Vis spectrophotometry.[3]
-
Principle of Separation: The analysis is typically performed using Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[8] HFPK is retained on the column and separated from more polar compounds. A gradient elution, starting with a higher aqueous content and moving to a higher organic content (e.g., water/acetonitrile), is used to ensure efficient elution and good peak shape.
-
Derivatization and Detection: Ketones lack a strong native chromophore for high-sensitivity UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the ketone into a hydrazone, which has a strong absorbance maximum around 360 nm.[9] This reaction is highly specific to carbonyl groups and significantly lowers the limit of detection.
-
Derivatization:
-
To 1 mL of the sample extract (in acetonitrile), add 1 mL of the DNPH reagent (e.g., 1 g/L in acetonitrile with 1% phosphoric acid).
-
Vortex the mixture and incubate at 40°C for 30 minutes to ensure complete reaction.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Separation:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
UV Detection:
-
Monitor the eluent at a wavelength of 360 nm.
-
| Parameter | Recommended Setting | Rationale |
| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with the ketone to add a chromophore, enabling sensitive UV detection.[9] |
| HPLC Column | C18 Reversed-Phase | Industry standard for retaining non-polar to moderately polar organic molecules.[10] |
| Mobile Phase | Water/Acetonitrile Gradient | Provides effective elution and separation of the HFPK-DNPH derivative from other components. |
| Detection Wavelength | 360 nm | Corresponds to the maximum absorbance of the DNPH derivative, maximizing sensitivity. |
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, any analytical method must be validated. Key parameters to assess include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of the measured value to the true value. | 85-115% recovery for spiked samples |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
Conclusion
References
- 1. organomation.com [organomation.com]
- 2. aceschem.com [aceschem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 9. waters.com [waters.com]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
HPLC protocol for heptafluoropropyl phenyl ketone analysis
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Heptafluoropropyl Phenyl Ketone
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for the separation and quantification of this fluorinated aromatic ketone.
Introduction and Scientific Principle
This compound is a fluorinated aromatic compound of interest in various fields, including pharmaceutical development as a potential synthetic intermediate or impurity. Its accurate quantification is crucial for process monitoring, quality assurance, and regulatory compliance.
The method described herein is based on reversed-phase chromatography, a powerful technique for separating compounds based on their hydrophobicity.[1] In this mode of chromatography, the analyte, this compound, is introduced into a polar mobile phase and passed through a column containing a nonpolar stationary phase. The nonpolar nature of both the phenyl ring and the heptafluoropropyl group results in a strong interaction with the hydrophobic stationary phase. By modulating the composition of the mobile phase, specifically the ratio of organic solvent to water, the retention of the analyte can be precisely controlled to achieve optimal separation and peak shape.
Detection is accomplished using a UV-Vis detector. The phenyl group in the molecule contains a π-electron system that acts as a chromophore, absorbing light in the ultraviolet region.[2] This property allows for sensitive and specific detection at a wavelength corresponding to its absorption maximum, which for aromatic systems is typically in the 250-280 nm range.[3]
Materials and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler with injection loop
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical Balance (4-5 decimal places)
-
Sonicator for solvent degassing
-
Vortex mixer
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or purified to 18.2 MΩ·cm
-
Methanol, HPLC Grade (for cleaning)
Consumables
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
HPLC vials with caps and septa
-
Syringe filters, 0.45 µm or 0.22 µm PTFE (or other chemically compatible material)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These parameters provide a robust starting point for the analysis and may be further optimized based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes (ensure elution of the main peak) |
Causality Behind Parameter Selection:
-
Column (C18): A C18 (octadecylsilane) stationary phase is the industry standard for reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic surface, which is ideal for retaining the nonpolar this compound molecule, ensuring good separation from polar impurities.[1][4]
-
Mobile Phase (ACN/Water): Acetonitrile is chosen as the organic modifier due to its strong elution strength for hydrophobic compounds, low viscosity, and excellent UV transparency.[5] The 65:35 ratio is a common starting point that typically provides a reasonable retention time for aromatic ketones.[4] This ratio can be adjusted to fine-tune the retention time; increasing the acetonitrile percentage will decrease retention.
-
Temperature (30°C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity and enhancing mass transfer kinetics.[4]
-
Detection Wavelength (258 nm): Aromatic compounds like phenyl ketones exhibit strong absorbance in the UV region. The wavelength of 258 nm is selected as it corresponds to a common absorption maximum for the phenyl chromophore, providing high sensitivity for the analyte.[6]
Detailed Experimental Protocol
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration when not in use.
-
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution using the mobile phase (65:35 ACN/Water) as the diluent.
-
Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask.
-
Add a portion of the mobile phase and dissolve the sample completely, using sonication if necessary.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[5] This critical step removes particulates that could clog the column and damage the HPLC system.
Analytical Procedure
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes, or until a stable, noise-free baseline is observed on the detector.[5]
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions. It is good practice to inject a standard periodically to verify system stability.
-
-
Data Analysis:
-
Integrate the peak area for this compound in all chromatograms.
-
Construct a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Trustworthiness and Validation
To ensure the reliability of this analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). A self-validating system incorporates checks and balances throughout the protocol. Key validation parameters to consider include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components, such as impurities or degradation products. This is often assessed by analyzing placebo samples and stressed samples.
-
Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over the intended range. A correlation coefficient (r²) of ≥0.999 is typically desired.
-
Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples, while precision (repeatability and intermediate precision) measures the closeness of agreement between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.
Visual Workflow and Diagrams
The overall analytical workflow is depicted below, from the initial preparation of solutions to the final data analysis and reporting.
Caption: Workflow for HPLC analysis of this compound.
References
Application Note: GC-MS Analysis of Heptafluoropropyl Phenyl Ketone
Abstract
This comprehensive application note provides a detailed protocol for the qualitative and quantitative analysis of heptafluoropropyl phenyl ketone (CAS 559-91-1) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fluorinated aromatic ketone with applications in chemical synthesis and as a potential metabolite or degradation product in various matrices. The methodology outlined herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for sample preparation, instrument configuration, data acquisition, and interpretation. The protocol emphasizes direct injection following simple dilution, leveraging the analyte's inherent volatility. We will explore the fundamental principles behind the instrumental parameters, discuss the expected fragmentation patterns under Electron Ionization (EI), and provide a self-validating workflow to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for Fluorinated Ketones
Fluorinated organic compounds are of significant interest across the pharmaceutical, agrochemical, and material science sectors due to their unique chemical properties, including enhanced metabolic stability and lipophilicity. This compound (C₁₀H₅F₇O) is a key example of this class.[1] Accurate and sensitive detection of such compounds is crucial for pharmacokinetic studies, environmental monitoring, and quality control processes.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] While many ketones and polar analytes require derivatization to enhance volatility for GC analysis, the fluorinated nature and sufficient volatility of this compound (Boiling Point: ~170-173°C) allow for a more direct and efficient analytical approach.[1] This note details a streamlined method that minimizes sample preparation complexity while maximizing analytical performance.
Analyte Profile: this compound
A thorough understanding of the analyte's properties is fundamental to method development.
-
Chemical Name: 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one[1]
-
Synonyms: Heptafluorobutyrophenone, this compound[1]
-
CAS Number: 559-91-1
-
Molecular Formula: C₁₀H₅F₇O
-
Molecular Weight: 274.13 g/mol [1]
-
Structure:
Figure 1: Chemical Structure of this compound.
Experimental Workflow and Protocol
Principle of the Method
The sample, dissolved in a volatile organic solvent, is injected into a heated GC inlet where it is vaporized. The carrier gas (Helium) transports the vaporized analyte onto a chromatographic column. The column separates the analyte from other components based on its boiling point and interaction with the column's stationary phase. As the this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization), causing it to fragment into a unique and reproducible pattern of charged ions. These fragments are separated by their mass-to-charge ratio (m/z), detected, and plotted as a mass spectrum, which serves as a chemical fingerprint for identification.
Visualization of the Analytical Workflow
The entire process from sample preparation to data analysis is outlined below.
Materials and Reagents
-
Solvents: HPLC or GC-grade Ethyl Acetate, Hexane, or Dichloromethane.[3]
-
Analyte Standard: this compound (≥97% purity).
-
Apparatus:
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
2 mL clear glass autosampler vials with PTFE-lined caps.[3]
-
(Optional) Syringe filters (0.22 µm, PTFE) for samples with particulate matter.
-
Step-by-Step Protocol: Standard Preparation & Sample Dilution
Causality: This protocol aims for a final concentration that provides a strong signal without overloading the detector or column, typically in the 1-10 µg/mL range.[3] Ethyl acetate is chosen as a solvent due to its volatility and ability to dissolve the analyte effectively.
-
Prepare a Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Prepare an Intermediate Standard (100 µg/mL): Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and bring to volume with ethyl acetate.
-
Prepare a Working Standard (10 µg/mL): Transfer 1 mL of the intermediate standard into a final 10 mL volumetric flask and bring to volume with ethyl acetate.
-
Final Transfer: Transfer ~1.5 mL of the working standard into a 2 mL GC autosampler vial and cap securely.
-
Sample Preparation: For unknown samples, dissolve a known quantity in ethyl acetate and perform serial dilutions until the anticipated concentration falls within the calibrated range (e.g., 1-20 µg/mL). If the sample matrix contains particulates, filter the final diluted solution through a 0.22 µm PTFE syringe filter before transferring to the GC vial.[3][4]
-
Quality Control: Prepare a solvent blank (ethyl acetate only) to check for system contamination.
Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation in use.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for this analysis. |
| Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, enhancing sensitivity for trace analysis. |
| Injection Volume | 1.0 µL | Standard volume for modern capillary GC systems. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation and analysis time. The final hold ensures the column is cleaned of any late-eluting compounds. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A standard single quadrupole MS detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, producing reproducible, library-searchable spectra.[5] |
| Electron Energy | 70 eV | The industry standard energy for creating consistent fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimizes ion formation and minimizes contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Acquisition Mode | Full Scan | Used for identification and qualitative analysis. |
| Scan Range | 40 - 400 m/z | Covers the molecular ion (274.13 m/z) and all expected major fragments. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering the MS, preserving the filament and detector. |
Results and Data Interpretation
Expected Chromatogram
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the system but should be highly reproducible.
Mass Spectrum and Fragmentation Pathway
The 70 eV EI mass spectrum of this compound is predicted to show characteristic fragments resulting from the cleavage of bonds adjacent to the carbonyl group. While an experimental spectrum for this specific compound is not available in the public NIST database, the fragmentation can be predicted based on established chemical principles observed in similar aromatic ketones.[6][7][8]
-
Molecular Ion (M⁺): A peak at m/z 274 corresponding to the intact molecule may be observed, though it might be of low intensity due to the lability of the C-C bond next to the carbonyl.
-
Base Peak: The most intense peak (base peak) is expected at m/z 105 . This corresponds to the highly stable benzoyl cation [C₆H₅CO]⁺, formed by the loss of the heptafluoropropyl radical (•C₃F₇).
-
Key Fragments:
-
m/z 169: The heptafluoropropyl cation [C₃F₇]⁺.
-
m/z 77: The phenyl cation [C₆H₅]⁺, formed from the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).
-
Data Analysis and Identification
-
Peak Identification: Integrate the chromatographic peak corresponding to the analyte.
-
Spectral Matching: Compare the acquired mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[9] A high match score (>800) combined with a matching retention time provides confident identification.
-
Quantification: For quantitative analysis, create a calibration curve by injecting standards of known concentrations (e.g., 1, 5, 10, 20 µg/mL). Plot the peak area against concentration and apply a linear regression to determine the concentration of the analyte in unknown samples.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and efficient protocol for the analysis of this compound. By employing a direct "dilute-and-shoot" approach, the need for complex derivatization is eliminated, saving time and reducing potential sources of error. The outlined instrumental parameters, combined with the predicted fragmentation patterns, offer a solid foundation for both qualitative identification and quantitative measurement. This methodology is well-suited for high-throughput environments in research and industrial settings, ensuring the generation of high-quality, defensible analytical data.
References
- 1. (HEPTAFLUOROBUTYRO)PHENONE | 559-91-1 [chemicalbook.com]
- 2. organomation.com [organomation.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. reddit.com [reddit.com]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isopropyl phenyl ketone [webbook.nist.gov]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Notes & Protocols: Standard Reaction Conditions for Heptafluoropropyl Phenyl Ketone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the standard synthesis and application of heptafluoropropyl phenyl ketone (C₆H₅COC₃F₇), a key building block in medicinal chemistry and materials science. The incorporation of the heptafluoropropyl moiety into organic molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] We will detail the prevalent synthetic methodology, the Friedel-Crafts acylation, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide covers downstream applications and provides detailed, field-proven protocols for researchers.
Introduction: The Significance of Fluorinated Ketones
This compound is an aromatic ketone distinguished by a perfluorinated three-carbon chain. The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern pharmaceutical design.[2] The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—impart desirable characteristics to parent molecules.
Key Advantages of the Heptafluoropropyl Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life.[1]
-
Increased Lipophilicity: Fluorination enhances a molecule's ability to permeate biological membranes, a crucial factor for oral bioavailability and CNS penetration.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the C₃F₇ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Conformational Control: The bulky nature of the heptafluoropropyl group can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.
Given these advantages, this compound serves as an invaluable intermediate for synthesizing complex, high-value molecules in drug discovery programs.[3]
Synthesis of this compound via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing aryl ketones is the Friedel-Crafts acylation.[4] This reaction involves the electrophilic aromatic substitution of an aromatic ring (benzene) with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[5]
The Underlying Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum trichloride (AlCl₃), activates the acylating agent.
Mechanism Steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the heptafluorobutyryl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion and [AlCl₄]⁻.[6] This acylium ion is the key electrophile.
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Rearomatization: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound.
-
Catalyst Complexation: The product ketone contains a carbonyl oxygen with lone pairs, which readily complexes with the Lewis acid (AlCl₃).[7] Due to the formation of this stable complex, a stoichiometric amount or even a slight excess of the Lewis acid is required to drive the reaction to completion.[5] An aqueous workup is necessary to break this complex and isolate the ketone.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for Ketone Synthesis.
Standard Laboratory Protocol
This protocol describes the synthesis of this compound from benzene and heptafluorobutyryl chloride.
Materials & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Heptafluorobutyryl chloride (C₃F₇COCl)
-
Anhydrous Benzene (C₆H₆) - Caution: Carcinogen
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent
-
Hydrochloric acid (HCl), concentrated and dilute (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a stir bar, addition funnel, and reflux condenser under a nitrogen or argon atmosphere. Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.
-
Reagent Charging: To the flask, add anhydrous solvent (e.g., 100 mL DCM) and anhydrous aluminum chloride (e.g., 1.1 equivalents). Cool the resulting suspension to 0 °C in an ice-water bath with stirring.
-
Acyl Chloride Addition: Dissolve heptafluorobutyryl chloride (1.0 equivalent) in a small amount of anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Benzene Addition: Add anhydrous benzene (1.0-1.2 equivalents) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Reaction Quench: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous phase. Perform this step in a well-ventilated fume hood as HCl gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Summary of Reaction Parameters
| Parameter | Typical Condition | Rationale / Causality |
| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid required to generate the highly reactive acylium ion.[7] |
| Stoichiometry | 1.0 - 1.2 equivalents of AlCl₃ | Stoichiometric amounts are needed as the product ketone complexes with the catalyst, deactivating it.[5] |
| Solvent | Dichloromethane (DCM), CS₂ | Inert, anhydrous solvents that can dissolve the reactants and do not react with the Lewis acid. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. Warming to RT drives the reaction to completion. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS to ensure full conversion of the limiting reagent. |
| Workup | Acidic Aqueous Quench | Required to decompose the AlCl₃-ketone complex and separate the catalyst from the organic product. |
| Typical Yield | 60 - 85% | Yields are generally good but depend on the purity of reagents and strict anhydrous conditions. |
Applications in Research and Development
This compound is not merely a final product but a versatile intermediate for creating more elaborate molecular architectures.
Downstream Chemical Transformations
The ketone functionality is a synthetic hub, allowing for numerous modifications:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), providing access to chiral fluorinated alcohols.
-
Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl, extending the carbon skeleton.
-
Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent, a key transformation in the synthesis of many bioactive compounds.
-
Wittig Reaction: Conversion of the carbonyl to an alkene, introducing further diversity.
Diagram: Synthetic Utility Workflow
Caption: Synthetic pathways starting from this compound.
Role in Drug Discovery
The this compound scaffold is present in or used to synthesize molecules investigated for various therapeutic areas. The C₃F₇ group is often used as a bioisostere for other chemical groups to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Phenyl ketone derivatives, in general, exhibit a wide range of pharmacological activities, including hepatoprotective and anti-inflammatory effects.[3] The introduction of fluorine can amplify these effects and improve the overall drug-like profile of the molecule.[8]
Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reacts violently with water, releasing heat and HCl gas.
-
Heptafluorobutyryl chloride: Corrosive and moisture-sensitive. Causes severe skin and eye burns. Handle with care in a fume hood.
-
Benzene: A known carcinogen and flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Carbon disulfide is extremely flammable and toxic. Use appropriate precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencedaily.com [sciencedaily.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heptafluoropropyl Phenyl Ketone
Welcome to the technical support center for the synthesis of heptafluoropropyl phenyl ketone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is on the practical application of chemical principles to help you improve the yield and purity of your synthesis.
Troubleshooting Guide: Low Yield and Side Reactions
Low yields can be frustrating and costly. This section addresses the most common issues encountered during the Friedel-Crafts acylation of benzene with heptafluorobutyryl chloride or its anhydride.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in this Friedel-Crafts acylation typically stem from a few critical factors related to reagents and reaction conditions.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive. This is the most frequent cause of reaction failure.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, this compound, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][2] A slight excess (e.g., 1.1-1.2 equivalents) is often recommended.
-
Poor Reagent Quality: The purity of your starting materials is paramount. Heptafluorobutyryl chloride can hydrolyze over time to heptafluorobutyric acid if exposed to moisture, which will not form the necessary acylium ion. Benzene and the reaction solvent must be anhydrous.[1]
-
Sub-optimal Temperature: Reaction temperature influences both the rate and the selectivity. While some acylations proceed at room temperature, this specific reaction often requires gentle heating to overcome the activation energy. However, excessive temperatures can lead to side reactions and decomposition of the starting materials or product.[1]
Q2: I'm observing multiple products by GC-MS analysis. What are the likely side reactions?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, side products can still form.
-
Polyacylation: The heptafluoropropyl ketone group is strongly deactivating, making a second acylation on the same ring highly unfavorable.[1][3] If you observe di-acylated products, it may suggest extremely forcing conditions (high temperature, long reaction time) or the presence of a highly activated aromatic substrate (not applicable for benzene).
-
Decomposition of Acylating Agent: At high temperatures, heptafluorobutyryl chloride can undergo decarbonylation, leading to the formation of heptafluoropropyl chloride. This can then participate in a Friedel-Crafts alkylation reaction, yielding heptafluoropropyl benzene, though this is generally a minor pathway.
-
Reactions with Solvent: If using a reactive solvent, it may compete with benzene in the acylation reaction. It is crucial to use a relatively inert solvent like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution | References |
| Low or No Conversion | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly opened anhydrous AlCl₃. Handle AlCl₃ in a glovebox or under an inert atmosphere. | [1] |
| Insufficient amount of catalyst. | Use at least 1.1 equivalents of AlCl₃ relative to the heptafluorobutyryl chloride. | [1][2] | |
| Deactivated acylating agent. | Use freshly distilled heptafluorobutyryl chloride or a new bottle. | [4] | |
| Formation of Byproducts | Reaction temperature is too high. | Optimize the reaction temperature. Start at 0 °C, allow to warm to room temperature, and then gently heat if necessary, monitoring by TLC or GC. | [1] |
| Impure starting materials. | Purify benzene (e.g., by distillation from CaH₂) and ensure the acylating agent is of high purity. | [5] | |
| Difficult Product Isolation | Incomplete quenching of the catalyst. | Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to fully decompose the AlCl₃-ketone complex and dissolve aluminum salts. | [6] |
| Emulsion during workup. | Add more solvent or brine to break the emulsion. If persistent, a gentle filtration through Celite may help. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this synthesis?
The synthesis of this compound from benzene and heptafluorobutyryl chloride is a classic Friedel-Crafts Acylation , which is an electrophilic aromatic substitution reaction.[7][8]
The mechanism involves three key steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of heptafluorobutyryl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion .[3] This ion is the active electrophile.
-
Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a positively charged intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.[9]
-
Deprotonation: A weak base (like the AlCl₄⁻ formed in the first step) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in the acidic workup.[9]
Caption: Friedel-Crafts Acylation Mechanism.
Q2: Why is a stoichiometric amount of AlCl₃ required?
The carbonyl oxygen of the resulting ketone product has lone pairs of electrons, making it a Lewis base. It readily coordinates with the strong Lewis acid AlCl₃ to form a stable complex. This complex deactivates the product towards further acylation and also sequesters the catalyst.[1][2] Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of the acylating agent to ensure the reaction goes to completion.
Q3: Are there alternative, greener methods for this synthesis?
While the AlCl₃-mediated Friedel-Crafts acylation is the traditional and most common method, research into more environmentally friendly alternatives is ongoing. Some approaches include:
-
Using solid acid catalysts: Zeolites or other solid acids can catalyze Friedel-Crafts reactions. These have the advantage of being easily separable from the reaction mixture and potentially reusable, reducing waste.
-
Alternative Lewis Acids: Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, though they are often less reactive than AlCl₃.[7]
-
Electrochemical Methods: Recent studies have explored the electrochemical synthesis of fluorinated ketones from different precursors, which can avoid the use of harsh chemical oxidants and stoichiometric Lewis acids.[10]
Q4: What are the critical safety precautions for this reaction?
Handling the reagents for this synthesis requires strict safety protocols.
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[11] It should be handled in a fume hood, away from moisture, and personal protective equipment (gloves, goggles, lab coat) is mandatory.
-
Heptafluorobutyryl Chloride: This is a corrosive and lachrymatory (tear-inducing) liquid.[12] It is also moisture-sensitive and will release HCl upon hydrolysis.[4][13] Always handle it in a well-ventilated fume hood with appropriate PPE.
-
Reaction Quenching: The quenching step, where the reaction mixture is added to ice/water, is highly exothermic and releases large amounts of HCl gas. This must be done slowly, with efficient stirring, and in a fume hood.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Reagent & Equipment Details
| Reagent/Equipment | Specification | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzene | Anhydrous | 78.11 | 128 | 10.0 g (11.4 mL) |
| Heptafluorobutyryl Chloride | >98% Purity | 232.49 | 21.5 | 5.0 g (3.2 mL) |
| Aluminum Chloride (AlCl₃) | Anhydrous, >99% | 133.34 | 23.7 (1.1 eq) | 3.16 g |
| Dichloromethane (DCM) | Anhydrous | - | - | 50 mL |
| Hydrochloric Acid (HCl) | 37% (conc.) | - | - | ~20 mL |
| Round-bottom flask | 250 mL, 3-neck | - | - | 1 |
| Dropping funnel | 50 mL | - | - | 1 |
| Condenser | - | - | - | 1 |
| Magnetic stirrer & stir bar | - | - | - | 1 |
| Inert gas supply (N₂/Ar) | - | - | - | 1 |
Step-by-Step Methodology
-
Setup: Assemble the 3-neck flask with the dropping funnel, condenser (with a drying tube or inert gas outlet), and a stopper. Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight and allow to cool under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (3.16 g) and anhydrous DCM (20 mL) under a positive pressure of nitrogen or argon. Begin stirring to create a suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of heptafluorobutyryl chloride (5.0 g) and anhydrous benzene (10.0 g) in anhydrous DCM (30 mL).
-
Reaction Initiation: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise over 30-45 minutes. A vigorous evolution of HCl gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be monitored by TLC or GC-MS by carefully quenching a small aliquot.
-
Workup - Quenching: Prepare a beaker with crushed ice (~100 g) and concentrated HCl (~20 mL). Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a liquid. Purify by vacuum distillation to obtain the this compound as a clear liquid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. byjus.com [byjus.com]
- 10. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
- 11. nj.gov [nj.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude Heptafluoropropyl Phenyl Ketone
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the purification of crude heptafluoropropyl phenyl ketone. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during the purification of this fluorinated ketone. Our aim is to equip you with the expertise and practical insights necessary to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the expected impurities?
This compound is commonly synthesized via a Friedel-Crafts acylation of benzene with heptafluorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
Expected Impurities:
-
Unreacted Starting Materials: Benzene and heptafluorobutyryl chloride.
-
Hydrolysis Product: Heptafluorobutyric acid, resulting from the reaction of heptafluorobutyryl chloride with adventitious moisture.[3]
-
Regioisomers: While the primary product is 1-phenyl-2,2,3,3,4,4,4-heptafluorobutan-1-one, minor amounts of ortho- and meta-acylated isomers can form, although the para-substitution is generally favored.
-
Polyacylated Products: Di-acylated benzene derivatives are possible but less likely due to the deactivating effect of the ketone group on the aromatic ring.[4]
-
Lewis Acid Residues: Residual aluminum salts from the catalyst.
Caption: Synthesis and Impurity Profile.
Q2: What is the recommended general purification strategy for crude this compound?
A multi-step approach is typically most effective for achieving high purity. The general workflow involves an initial aqueous workup to remove the catalyst and water-soluble impurities, followed by one or more chromatographic or crystallization steps to separate the target compound from organic impurities.
Caption: General Purification Workflow.
Q3: What are the key safety precautions to consider when handling this compound and its precursors?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling Heptafluorobutyryl Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[3]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor separation of the product from a close-running impurity on the TLC plate.
-
Plausible Cause: The solvent system (eluent) has suboptimal polarity.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf values), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane). If the spots are too low (low Rf values), gradually increase the polarity (e.g., increase the proportion of the polar solvent like ethyl acetate).
-
Try a Different Solvent System: Sometimes, a complete change of solvents can improve separation. Consider combinations like dichloromethane/hexane or toluene/hexane. For fluorinated compounds, specialized fluorinated stationary phases can also offer different selectivity.[5]
-
Optimize TLC Conditions: Ensure the TLC chamber is saturated with the eluent vapor for reproducible results.
-
Issue 2: The product is eluting from the column very slowly or is streaking.
-
Plausible Cause: The eluent is not polar enough, or there are interactions with the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.
-
Consider Gradient Elution: Start with a less polar eluent to remove non-polar impurities and then gradually increase the polarity to elute your product and more polar impurities separately.
-
Deactivate Silica Gel: Ketones can sometimes interact with the acidic silanol groups on silica gel, causing tailing. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can mitigate this effect.
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Recommendation |
| 95:5 | < 0.1 | Too non-polar. Increase ethyl acetate concentration. |
| 90:10 | 0.2 - 0.3 | Good starting point for column chromatography. |
| 80:20 | 0.4 - 0.5 | May be too polar, potentially co-eluting with impurities. |
| 70:30 | > 0.6 | Much too polar. Decrease ethyl acetate concentration. |
Recrystallization Purification
Issue 1: The compound "oils out" instead of forming crystals.
-
Plausible Cause: The boiling point of the solvent is higher than the melting point of the compound, the solution is cooling too quickly, or there is a high concentration of impurities.
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include ethanol/water or hexane/ethyl acetate.[6]
-
Issue 2: No crystals form upon cooling.
-
Plausible Cause: The solution is not supersaturated (too much solvent was used), or the compound is too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently evaporate some of the solvent and attempt to cool again.
-
Induce Crystallization:
-
Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
-
Change the Solvent: The chosen solvent may be too good at dissolving the compound. Experiment with a less polar or more polar solvent.
-
Fractional Vacuum Distillation
Issue 1: The product is not distilling at the expected temperature and pressure.
-
Plausible Cause: Inaccurate pressure reading due to leaks in the system or a faulty gauge.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints and connections are properly sealed. Use vacuum grease where appropriate.
-
Verify Pressure Gauge: Check the accuracy of your vacuum gauge.
-
Ensure Proper Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Issue 2: The distillation is very slow, or there is significant "bumping".
-
Plausible Cause: Insufficient heating, too high a vacuum for the temperature, or lack of boiling chips/stirring.
-
Troubleshooting Steps:
-
Optimize Heating and Vacuum: Gradually increase the temperature of the heating mantle while monitoring the pressure. Find a stable combination where a steady distillation rate is achieved.
-
Use Boiling Chips or a Stir Bar: This is crucial for smooth boiling, especially under vacuum.
-
Insulate the Distillation Column: Insulating the column helps to maintain the temperature gradient necessary for efficient fractional distillation.[7]
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent system. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Through small-scale tests, identify a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate). The ideal single solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely, adding more solvent dropwise as needed to achieve dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
References
Technical Support Center: Troubleshooting Side Reactions in Heptafluoropropyl Phenyl Ketone Synthesis
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the synthesis of heptafluoropropyl phenyl ketone, a critical building block in various advanced materials and pharmaceutical agents. Our focus is to help you identify, understand, and mitigate common side reactions encountered during its synthesis via Friedel-Crafts acylation.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common high-level issues observed during the synthesis.
Q1: My reaction mixture turned dark brown or black, and the final yield was very low, resulting in an intractable tar. What is the likely cause?
A: This is a classic sign of an uncontrolled exothermic reaction or the presence of impurities. The Friedel-Crafts acylation is highly exothermic, especially during the addition of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1]
-
Causality & Explanation:
-
Temperature: Excessive heat can lead to polymerization of benzene or charring of organic materials. The catalyst's activity increases dramatically with temperature, promoting unwanted side reactions.
-
Moisture: Aluminum chloride reacts violently with water, not only deactivating the catalyst but also generating HCl gas, which can contribute to degradation pathways.[2][3] Anhydrous conditions are paramount.
-
Reagent Purity: Impurities in benzene (like thiophene) or the acylating agent can form highly colored complexes with AlCl₃, leading to catalyst deactivation and tar formation.
-
-
Troubleshooting & Mitigation:
-
Strict Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and fresh, high-purity AlCl₃.[3]
-
Controlled Reagent Addition: Add the AlCl₃ portion-wise to the benzene/solvent mixture at a low temperature (0-5 °C) using an ice bath. Subsequently, add the heptafluorobutyryl chloride dropwise, carefully monitoring the internal temperature.
-
Adequate Stirring: Ensure vigorous mechanical stirring to dissipate heat effectively and prevent localized "hot spots."
-
Q2: The reaction appears clean, but my yield of this compound is consistently below 50%. What factors should I investigate?
A: Low yields in an otherwise clean reaction often point to issues with stoichiometry or incomplete reaction progression.
-
Causality & Explanation:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The reason is that the product ketone is a Lewis base and forms a strong complex with the AlCl₃, effectively sequestering the catalyst and preventing it from participating further in the reaction.[2][4][5] This complexation deactivates the aromatic ring to further reactions.[4][5]
-
Sub-optimal Reaction Time/Temperature: The reaction may require a period of gentle heating after the initial exothermic phase to be driven to completion. Insufficient time or temperature will result in unreacted starting materials.[2]
-
-
Troubleshooting & Mitigation:
-
Verify Stoichiometry: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the heptafluorobutyryl chloride.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before proceeding with the aqueous workup.
-
Optimize Thermal Conditions: After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., 40-50 °C) may be required, but this should be optimized carefully to avoid side reactions.
-
Q3: During the aqueous workup, I observe a significant amount of an oily layer that is not my product. What could this be?
A: This is often due to the hydrolysis of your acylating agent, heptafluorobutyryl chloride.
-
Causality & Explanation:
-
Moisture Sensitivity: Acyl chlorides, particularly fluorinated ones, are highly susceptible to hydrolysis.[6] Any trace moisture introduced before or during the reaction will convert heptafluorobutyryl chloride into heptafluorobutyric acid. This acid is unreactive under Friedel-Crafts conditions and will be isolated during the workup.
-
Incomplete Reaction: If the Friedel-Crafts reaction does not go to completion, the unreacted heptafluorobutyryl chloride will be rapidly hydrolyzed upon quenching with water.
-
-
Troubleshooting & Mitigation:
-
Ensure Anhydrous Conditions: This is the primary preventative measure. Re-evaluate all steps for potential moisture ingress.
-
Confirm Reaction Completion: Use in-process controls (TLC, GC) to ensure all the acylating agent has been consumed before quenching.
-
Extraction pH: Heptafluorobutyric acid can be removed from the organic layer by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Section 2: In-Depth Guide to Identifying Specific Side Reactions
When simple troubleshooting fails, a deeper analysis is required to identify specific side products. This section details the most probable side reactions and how to identify them.
2.1 Side Reaction: Polysubstitution (Diacylation)
Q: My GC-MS analysis shows a peak with a higher molecular weight than my product. Could this be a diacylated benzene? How do I confirm and prevent it?
A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring, it can still occur under forcing conditions.[4][7]
-
Mechanism & Rationale: The first acylation introduces the electron-withdrawing heptafluoropropyl keto-group, which deactivates the benzene ring towards further electrophilic attack.[7][8] However, if the reaction temperature is too high or a large excess of the acylating agent and catalyst is used, a second acylation can be forced, primarily at the meta-position.
-
Identification Protocol:
-
GC-MS Analysis: Look for a peak with a molecular ion corresponding to the addition of a second C₄F₇O group to the benzene ring.
-
¹H NMR Spectroscopy: The spectrum of a diacylated product will show a more complex aromatic region compared to the monosubstituted product. For a 1,3-disubstituted product, you would expect to see signals corresponding to three aromatic protons with characteristic splitting patterns.
-
¹⁹F NMR Spectroscopy: The spectrum will show two distinct sets of signals for the two heptafluoropropyl groups, which may be slightly shifted from each other due to their different positions on the ring.
-
-
Prevention Strategy:
-
Control Stoichiometry: Use benzene in slight excess relative to the heptafluorobutyryl chloride to favor monosubstitution.
-
Maintain Low Temperature: Avoid excessive heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]
-
2.2 Side Reaction: Hydrolysis of Acylating Agent
Q: My analysis shows a species with a characteristic heptafluoropropyl group signal in ¹⁹F NMR, but it lacks aromatic protons in ¹H NMR. What is this impurity?
A: This is the hallmark signature of heptafluorobutyric acid , formed from the hydrolysis of heptafluorobutyryl chloride.
-
Mechanism & Rationale: Heptafluorobutyryl chloride reacts readily with water to form heptafluorobutyric acid and HCl.[6] This reaction is often faster than the desired Friedel-Crafts acylation if moisture is present.
-
Identification Protocol:
-
¹⁹F NMR Spectroscopy: Heptafluorobutyric acid will show three distinct fluorine signals corresponding to the -CF₃, -CF₂-, and -CF₂- groups, with chemical shifts and coupling patterns very similar to the ketone product.
-
¹H NMR Spectroscopy: The key differentiator is the absence of aromatic proton signals. A broad singlet corresponding to the acidic proton (-COOH) may be visible, often far downfield.
-
Aqueous Workup Analysis: Acidifying the basic wash (e.g., NaHCO₃ wash) from your workup and extracting with an organic solvent may allow for the isolation and confirmation of this impurity.
-
-
Prevention Strategy:
Section 3: Analytical Workflows & Data
3.1 Recommended GC-MS Protocol for Product Analysis
This protocol is designed to separate the desired product from potential side products.
-
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude organic reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Table 1: Expected Analytical Data for Key Compounds
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Expected ¹⁹F NMR Shifts (ppm vs CFCl₃)[9] |
| This compound (Product) | C₆H₅CO(CF₂)₂CF₃ | 274.15 | 274 (M+), 105 (C₆H₅CO+), 77 (C₆H₅+) | ~ -81 (CF₃), ~ -121 (α-CF₂), ~ -127 (β-CF₂) |
| 1,3-Di-(heptafluorobutanoyl)benzene | C₆H₄(CO(CF₂)₂CF₃)₂ | 470.19 | 470 (M+), 273, 105, 77 | Two sets of signals, slightly shifted from product |
| Heptafluorobutyric Acid | CF₃(CF₂)₂COOH | 214.04 | 214 (M+), 169 (M+ -COOH) | ~ -81 (CF₃), ~ -120 (α-CF₂), ~ -126 (β-CF₂) |
Section 4: Visual Diagrams and Workflows
Diagram 1: Core Reaction and Key Side Reaction Pathway
This diagram illustrates the desired Friedel-Crafts acylation and the competing polysubstitution side reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. brainly.com [brainly.com]
- 8. testbook.com [testbook.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
degradation and stability issues of heptafluoropropyl phenyl ketone
Welcome to the technical support center for heptafluoropropyl phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use.
Introduction to the Stability of this compound
This compound is a unique molecule combining a highly fluorinated alkyl chain and an aromatic ketone moiety. This structure imparts specific chemical properties that can lead to stability challenges under various experimental conditions. The electron-withdrawing nature of the heptafluoropropyl group significantly activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the presence of the phenyl group introduces the potential for photolytic degradation. Understanding these inherent labilities is crucial for designing robust experiments and ensuring the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter, providing explanations and actionable solutions.
Issue 1: Rapid Degradation in Aqueous or Protic Solvents
Question: I am observing a rapid loss of my this compound sample when dissolved in aqueous buffers or protic solvents like methanol, even at neutral pH. What is the likely cause and how can I mitigate this?
Answer:
The primary cause of this instability is the high susceptibility of the carbonyl carbon to nucleophilic attack by water or other protic solvents. The strong electron-withdrawing effect of the heptafluoropropyl group makes the carbonyl carbon highly electrophilic, facilitating the formation of an unstable hydrate or hemiketal intermediate. This can be followed by further degradation, potentially through a haloform-type reaction under certain conditions.
Causality Explained:
The heptafluoropropyl group inductively withdraws electron density from the carbonyl carbon, increasing its partial positive charge and making it a prime target for nucleophiles. Water, although a weak nucleophile, can add to this activated carbonyl to form a gem-diol (hydrate). While this equilibrium may lie towards the ketone form for many standard ketones, for highly fluorinated ketones, the hydrate can be significantly more stable and may be a prelude to decomposition pathways.
Troubleshooting Protocol:
-
Solvent Selection:
-
Recommended: Use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for sample preparation and storage.
-
If aqueous conditions are necessary: Prepare solutions fresh and use them immediately. Minimize the time the compound spends in aqueous media.
-
-
pH Control:
-
Maintain a slightly acidic pH (e.g., pH 3-5) if aqueous solutions are unavoidable. Basic conditions will deprotonate water, forming the much more nucleophilic hydroxide ion, which will accelerate degradation.
-
-
Temperature Management:
-
Conduct experiments at the lowest feasible temperature to reduce reaction rates. Store stock solutions in aprotic solvents at -20°C or -80°C.
-
Experimental Workflow for Assessing Hydrolytic Stability:
Caption: Workflow for assessing hydrolytic stability.
Issue 2: Sample Instability Under Ambient Light
Question: My samples of this compound show increasing impurity peaks over time when left on the benchtop. Is this compound light-sensitive?
Answer:
Yes, aromatic ketones like this compound are known to be susceptible to photodegradation. The phenyl group acts as a chromophore, absorbing UV and even visible light, which can lead to the formation of excited states that undergo various chemical reactions.
Causality Explained:
Upon absorption of light, the ketone can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a potent reactive species and can participate in reactions such as hydrogen abstraction from the solvent or other molecules, or undergo rearrangements, leading to a variety of degradation products.
Troubleshooting Protocol:
-
Light Protection:
-
Always store solutions of this compound in amber vials or wrap containers with aluminum foil.
-
Minimize exposure to ambient and direct light during experimental procedures. Use low-light conditions when possible.
-
-
Solvent Considerations:
-
Be aware that solvents can participate in photoreactions. For example, solvents with abstractable hydrogens (like isopropanol) can be particularly problematic.
-
Experimental Protocol for Photostability Testing:
A photostability study should be conducted according to ICH Q1B guidelines.
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and a solvent relevant to your application. Prepare a "dark control" sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with a specified overall illumination.
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms to identify any peaks that are present or larger in the light-exposed sample.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
While specific degradation products would need to be identified through techniques like LC-MS, based on its structure, we can anticipate the following:
-
Hydrolysis: Under basic conditions, a haloform-type reaction could lead to the formation of benzoic acid and heptafluoropropane.
-
Photodegradation: Photoreduction could lead to the formation of a secondary alcohol. Other rearrangements and radical-mediated products are also possible.
Q2: How should I store this compound?
-
Solid: Store in a tightly sealed container in a cool, dry, and dark place.
-
Solutions: Prepare stock solutions in a high-quality aprotic solvent like acetonitrile. Store at -20°C or -80°C in amber vials for long-term storage. For daily use, keep solutions on ice and protected from light.
Q3: Is this compound reactive towards common biological reagents like amines or thiols?
Yes, the highly electrophilic carbonyl carbon is very susceptible to attack by nucleophiles stronger than water, such as primary and secondary amines and thiols.
-
Amines: Primary amines will likely form imines, while secondary amines can form enamines. These reactions can occur under physiological conditions.
-
Thiols: Thiols can add to the carbonyl to form hemithioacetals.
If your experimental system contains high concentrations of these nucleophiles, you should be aware of the potential for covalent modification of your target molecule.
Logical Relationship of Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Part 3: Recommended Analytical Methodology
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The phenyl ketone moiety should have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity. This is achieved through forced degradation studies.
Forced Degradation Protocol:
-
Prepare Samples: Subject the this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105°C for 48 hours.
-
Photolytic: Solution exposed to light as per ICH Q1B.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluation:
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.
-
Technical Support Center: Heptafluoropropyl Phenyl Ketone NMR Analysis
Welcome to the technical support guide for troubleshooting the Nuclear Magnetic Resonance (NMR) spectrum of heptafluoropropyl phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and analysis of highly fluorinated compounds. Here, we will address common challenges in a practical question-and-answer format, grounded in fundamental principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My ¹⁹F NMR spectrum shows a distorted, rolling baseline. What is the cause and how can I correct it?
A1: A rolling baseline in ¹⁹F NMR is a classic artifact often caused by an insufficient acquisition time (AQ) or an improper pre-scan delay (D1). Fluorine nuclei, especially in perfluorinated chains, can have very short relaxation times (T₁) and produce a rapidly decaying Free Induction Decay (FID) signal. If the acquisition time is too short, the FID is truncated before it has fully decayed, leading to distortions in the Fourier-transformed spectrum.
Troubleshooting Protocol:
-
Increase the Acquisition Time (AQ): As a first step, double the acquisition time and re-acquire the spectrum. This ensures the FID has more time to decay, minimizing truncation artifacts.
-
Optimize the Relaxation Delay (D1): For quantitative accuracy, the relaxation delay (D1) should be at least 5-7 times the longest T₁ of any fluorine nucleus in your sample.[1][2] While this may increase experiment time, it is crucial for accurate integration and baseline stability. For routine qualitative scans, a D1 of 1-2 seconds is often a good starting point.
-
Apply a Gentle Line-Broadening (LB) Function: Before Fourier transformation, applying a small exponential window function (e.g., LB = 0.3-1.0 Hz) can help to smooth the tail end of the FID, reducing the "sinc wiggles" that contribute to baseline roll. Be cautious not to over-apply this, as it will decrease spectral resolution.
-
Check Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency and matched to the sample. Mismatched tuning can lead to reflected power and distorted signal shapes.
Q2: The multiplet patterns for the CF₂ groups in my spectrum are broad and poorly resolved. How can I improve the resolution?
A2: Poor resolution in the CF₂ signals of this compound can stem from several factors, including suboptimal magnetic field homogeneity (shimming), sample viscosity, or the inherent complexity of higher-order coupling.
Troubleshooting Protocol:
-
Improve Shimming: The most critical step for resolution is meticulous shimming. Given the wide chemical shift range of ¹⁹F, even minor inhomogeneities in the magnetic field can cause significant line broadening.[3] If available, use automated shimming routines on your spectrometer, followed by manual adjustment of the Z1, Z2, and even non-spinning shims for optimal field homogeneity.
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter.[4] Insoluble material will severely degrade shimming performance. If the solution is viscous, consider diluting the sample, as high viscosity restricts molecular tumbling and shortens T₂, leading to broader lines.
-
Use a ¹H-Decoupled ¹⁹F Experiment: Protons on the phenyl ring can couple to the fluorine nuclei over several bonds (long-range J-coupling), adding complexity to the multiplets.[5] Acquiring a proton-decoupled ¹⁹F spectrum will simplify the multiplets, often revealing the underlying F-F coupling patterns more clearly.[2]
-
Increase the Number of Scans (NS): While this does not inherently improve resolution, a higher signal-to-noise ratio can make it easier to discern the fine structure of the multiplets.
Q3: The integration of my ortho-protons in the ¹H NMR spectrum is lower than expected. What could be the issue?
A3: Inaccurate integration in ¹H NMR, especially for protons near a fluorinated group, often points to issues with relaxation delays or the presence of long-range H-F coupling.
Troubleshooting Protocol:
-
Verify Relaxation Delay (D1): Just as with ¹⁹F NMR, a sufficient relaxation delay is paramount for quantitative ¹H NMR. Protons coupled to fluorine can have altered relaxation properties. Set D1 to at least 5 times the T₁ of the slowest-relaxing proton (often non-protonated carbons' attached protons or aromatic protons) to ensure full magnetization recovery between scans.
-
Check for Broadened Signals: Long-range coupling to the adjacent CF₂ group (a ⁴JHF coupling) can broaden the ortho-proton signals. This broadening can cause the integration algorithm to underestimate the area of the peak.
-
Acquire a ¹⁹F-Decoupled ¹H Spectrum: To confirm if H-F coupling is the culprit, run a fluorine-decoupled proton experiment (¹H{¹⁹F}). If the ortho-proton signals become sharper and their integration normalizes, this confirms that long-range coupling was affecting the measurement.[5]
In-Depth Troubleshooting Guide
This section provides a structured workflow for diagnosing and resolving NMR issues with this compound, from sample preparation to advanced spectral analysis.
Step 1: Sample Preparation and Verification
A high-quality spectrum begins with a well-prepared sample. Errors at this stage cannot be corrected by acquisition or processing parameters.
Protocol for Optimal Sample Preparation:
-
Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have signals that overlap with your analyte. Chloroform-d is a common choice for routine analysis.[4]
-
Concentration: For ¹H NMR, aim for 5-25 mg in 0.6-0.7 mL of solvent. For ¹⁹F and ¹³C NMR, a higher concentration of 20-50 mg is often beneficial due to the lower sensitivity of ¹³C and to obtain a strong ¹⁹F signal quickly.[6]
-
Homogeneity: Ensure the analyte is completely dissolved. Use a vortex mixer or gentle warming if necessary. Any suspended particles will disrupt the magnetic field homogeneity.[4]
-
Internal Standard (Optional): For precise chemical shift referencing in ¹⁹F NMR, an internal standard inert to your compound (e.g., trifluorotoluene) can be used. Spectrometer indirect referencing is often sufficient but can be less reliable.[7]
Step 2: Optimizing Acquisition Parameters
The unique properties of the ¹⁹F nucleus necessitate specific acquisition parameters compared to standard ¹H NMR.[8][9]
| Parameter | ¹H NMR (Typical) | ¹⁹F NMR (Recommended for this compound) | Rationale |
| Spectral Width (SW) | 12-16 ppm | 100-250 ppm | ¹⁹F has a much wider chemical shift dispersion.[3][10] |
| Relaxation Delay (D1) | 1-5 s | 2-10 s | Crucial for quantitative accuracy and preventing baseline distortion.[1] |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Often sufficient due to faster relaxation, but must be long enough to avoid FID truncation. |
| Pulse Angle | 30-45° (routine) | 90° (for max signal) | A 90° pulse provides the best signal-to-noise for a single scan. |
| Decoupling | None (routine) | ¹H-decoupling | Simplifies complex F-F multiplets by removing H-F couplings.[2] |
Step 3: Advanced Troubleshooting with 2D NMR
When 1D spectra are insufficient to resolve ambiguities, 2D NMR experiments are invaluable.
Recommended 2D Experiment: ¹H-¹⁹F HETCOR
The Heteronuclear Correlation (HETCOR) experiment is used to identify couplings between different types of nuclei.[11][12] A ¹H-¹⁹F HETCOR spectrum will show a correlation peak between a proton and a fluorine nucleus that are coupled to each other. This is the definitive way to:
-
Confirm Long-Range Couplings: A cross-peak between the ortho-protons (
7.9 ppm) and the α-CF₂ group (-80 ppm) provides unambiguous evidence of the ⁴JHF coupling that often complicates the ¹H spectrum.[13] -
Assign Signals: It helps to definitively assign which protons are spatially close to which fluorine groups.
Experimental Workflow:
-
Acquire a standard 2D HETCOR experiment on your spectrometer. Modern equivalents like HSQC are more sensitive but HETCOR is effective.[14][15]
-
Set the ¹H spectral width to cover the aromatic region (e.g., 7-9 ppm).
-
Set the ¹⁹F spectral width to cover all three fluorine signals (e.g., -75 to -135 ppm).
-
Process the 2D data and look for cross-peaks that connect the ¹H and ¹⁹F dimensions.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting and understanding the spectral complexity of this compound.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Caption: Key spin-spin coupling relationships in the molecule.
Expected Spectral Data
For reference, the following table summarizes the expected chemical shifts and coupling patterns for this compound in CDCl₃. Actual values may vary slightly based on experimental conditions.[16][17]
| Nucleus | Position | Approx. Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | CF₃ (γ) | ~ -81.5 | Triplet | ³JFF ≈ 9 Hz |
| ¹⁹F | CF₂ (α) | ~ -119.5 | Triplet of Quartets | ³JFF ≈ 2 Hz, ⁴JFF ≈ 9 Hz |
| ¹⁹F | CF₂ (β) | ~ -126.5 | Triplet | ³JFF ≈ 2 Hz |
| ¹H | Ortho-H | ~ 7.95 | Multiplet (dd) | ³JHH ≈ 8 Hz, ⁴JHH ≈ 2 Hz |
| ¹H | Meta-H | ~ 7.65 | Triplet | ³JHH ≈ 8 Hz |
| ¹H | Para-H | ~ 7.50 | Triplet | ³JHH ≈ 8 Hz |
Note: The α-CF₂ signal is complex due to coupling to both the β-CF₂ and γ-CF₃ groups. The ortho-protons may appear as a simple doublet of doublets or a more complex multiplet if long-range coupling to fluorine (⁴JHF) is resolved.
References
- 1. benchchem.com [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organomation.com [organomation.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. scribd.com [scribd.com]
- 11. HETCOR - NMR Wiki [nmrwiki.org]
- 12. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. Hetcor | PPTX [slideshare.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. 19F [nmr.chem.ucsb.edu]
Technical Support Center: Troubleshooting Heptafluoropropyl Phenyl Ketone Reactions
Welcome to the technical support center for heptafluoropropyl phenyl ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important class of chemical reactions. Drawing upon established principles of organic chemistry and field-proven insights, this resource provides a structured, question-and-answer-based approach to help you optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation
This section addresses the most common questions regarding impurities and side reactions encountered during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction.
Q1: What are the most common byproducts I can expect in a Friedel-Crafts acylation to produce this compound?
A1: The synthesis of this compound via Friedel-Crafts acylation of benzene (or a substituted derivative) with heptafluorobutyryl chloride or anhydride can lead to several byproducts. The most prevalent of these are:
-
Polysubstituted Products: The introduction of more than one heptafluoropropyl keto group onto the aromatic ring is a common side reaction.[1] The initial acylation product, this compound, is generally less reactive than the starting benzene ring due to the electron-withdrawing nature of the acyl group, which deactivates the ring towards further electrophilic substitution.[2] However, under forcing conditions (e.g., high temperature, prolonged reaction time, or excess catalyst), polysubstitution can occur.
-
Isomeric Products: If a substituted benzene is used as the starting material, a mixture of ortho, meta, and para isomers can be formed. The directing effect of the substituent on the aromatic ring will determine the major isomer, but minor isomers are often observed as byproducts.
-
Products from Rearrangement: While less common in Friedel-Crafts acylation compared to alkylation, rearrangement of the acylium ion intermediate is a possibility, though generally not a major concern with linear perfluoroalkyl chains.
-
Byproducts from Reaction with Solvent or Impurities: The highly reactive acylium ion can potentially react with certain solvents or impurities present in the reaction mixture.
-
Hydrolysis Products: Incomplete reaction or exposure to moisture during workup can lead to the hydrolysis of the heptafluorobutyryl chloride back to heptafluorobutyric acid.
Q2: My reaction is yielding a significant amount of a di-acylated byproduct. What are the primary causes and how can I minimize it?
A2: The formation of di-acylated byproducts is typically a result of the product of the initial acylation competing with the starting material for the acylating agent. Although the acyl group is deactivating, several factors can promote this side reaction:
-
Reaction Stoichiometry: Using an excess of the acylating agent (heptafluorobutyryl chloride) or the Lewis acid catalyst (e.g., AlCl₃) can drive the reaction towards polysubstitution.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the probability of the less reactive mono-acylated product undergoing a second acylation.
-
Catalyst Activity: A highly active catalyst can overcome the deactivating effect of the first acyl group.
To minimize di-acylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent. This ensures that the more reactive starting material is in higher concentration.
-
Optimize Reaction Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.
-
Catalyst Choice and Amount: Use the minimum amount of Lewis acid catalyst required to facilitate the reaction. In some cases, a milder Lewis acid may be sufficient.
Q3: I am observing unexpected peaks in my GC-MS analysis. Could these be due to thermal decomposition of the product?
A3: Yes, thermal decomposition is a valid concern, especially during analytical procedures like Gas Chromatography (GC) where high temperatures are employed in the injection port and column. Per- and polyfluoroalkyl substances (PFAS), including fluorinated ketones, can degrade at elevated temperatures.[3][4] The thermal decomposition of this compound can lead to a variety of smaller fluorinated and non-fluorinated fragments.
Key thermal degradation pathways for PFAS can involve the cleavage of C-C bonds in the perfluorinated chain or the bond connecting the perfluoroalkyl group to the carbonyl carbon.[5][6] This can result in the formation of various volatile organofluorine compounds.[4]
To investigate this, you can:
-
Lower the GC Injection Port Temperature: Analyze a sample at a lower injector temperature to see if the intensity of the unknown peaks decreases.
-
Use a "Cool On-Column" Injection Technique: This method introduces the sample directly onto the column at a low temperature, minimizing thermal stress.
-
Employ Alternative Analytical Techniques: Analyze the sample using methods that do not require high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during this compound reactions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using TLC, GC, or NMR.[7] - Ensure the reaction is stirred efficiently. - Extend the reaction time if starting material is still present. | Incomplete conversion is a common reason for low yields. Proper monitoring ensures the reaction goes to completion. |
| Deactivated Aromatic Ring | - If using a substituted benzene with a strongly deactivating group (e.g., -NO₂), the reaction may be sluggish or fail.[1][8] - Consider using a more forcing reaction condition (higher temperature, stronger Lewis acid), but be mindful of byproduct formation. | Friedel-Crafts acylation is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. |
| Poor Catalyst Activity | - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). - Ensure all reagents and solvents are anhydrous. | Lewis acids like AlCl₃ are highly moisture-sensitive. Water will deactivate the catalyst. |
| Product Loss During Workup | - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during the aqueous workup to prevent the product from remaining in the aqueous layer. | The workup procedure is critical for isolating the final product. Losses can occur at each step. |
Issue 2: Formation of an Oily, Inseparable Mixture
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Multiple Byproducts | - Analyze a small sample of the crude mixture by GC-MS or LC-MS to identify the major components.[7] - Based on the identification, adjust the reaction conditions as described in the FAQs to minimize the formation of the dominant byproducts. | A complex mixture of products and byproducts can be difficult to purify. Identifying the components is the first step to resolving the issue. |
| Hydrolysis of Acylating Agent | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Heptafluorobutyryl chloride will readily hydrolyze in the presence of water to form heptafluorobutyric acid, which can complicate the reaction and purification. |
| Complex Formation with Catalyst | - During the workup, ensure the reaction is thoroughly quenched (e.g., with ice-water) to break up the aluminum chloride-ketone complex.[8] | The ketone product forms a complex with the Lewis acid catalyst, which needs to be hydrolyzed to liberate the free ketone. |
Issue 3: Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Steps | Rationale |
| Variability in Reagent Quality | - Use reagents from a reliable source and of a consistent purity. - Purify solvents and reagents if necessary. | Impurities in the starting materials or solvents can have a significant impact on the reaction outcome. |
| Lack of Precise Temperature Control | - Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). - Monitor the internal reaction temperature. | Friedel-Crafts reactions can be exothermic, and poor temperature control can lead to increased byproduct formation. |
| Atmospheric Moisture | - Consistently use anhydrous techniques, including flame-dried glassware and an inert atmosphere. | Day-to-day variations in ambient humidity can affect the reaction if proper precautions are not taken. |
Section 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol provides a general starting point for the synthesis of this compound. Optimization will be necessary based on the specific aromatic substrate and desired scale.
-
Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Solvent and Substrate Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by the aromatic substrate (1.0 equivalent).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Add heptafluorobutyryl chloride (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or GC analysis.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Diagram 1: Reaction Pathway and Potential Byproducts
Caption: Friedel-Crafts acylation pathway and common byproducts.
Diagram 2: Troubleshooting Logic Flow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfascentral.org [pfascentral.org]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. byjus.com [byjus.com]
Technical Support Center: Purification of Heptafluoropropyl Phenyl Ketone
Welcome to the technical support center for the purification of heptafluoropropyl phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this fluorinated ketone. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the heptafluoropropyl group can significantly alter the physicochemical and biological properties of a molecule. Achieving high purity of this ketone is paramount, as even trace impurities can lead to unwanted side reactions, affect product performance, and complicate analytical characterization.
This guide provides a structured approach to troubleshooting common purification challenges, explaining the underlying principles of each technique and offering step-by-step protocols for achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The impurity profile of crude this compound is largely dependent on its synthetic route, which is commonly a Friedel-Crafts acylation of benzene with heptafluorobutyryl chloride or anhydride. Potential impurities include:
-
Unreacted Starting Materials: Benzene and heptafluorobutyryl chloride/anhydride.
-
Polyacylated Byproducts: Di-acylated benzene species, which can form if the reaction is not carefully controlled.
-
Lewis Acid Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
-
Solvent Residues: Solvents used in the synthesis and workup.
-
Colored Impurities: Often high molecular weight, conjugated byproducts.
Q2: What is the most effective method for purifying this compound?
The most effective purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary.
-
Fractional distillation is highly effective for removing impurities with significantly different boiling points.
-
Column chromatography is excellent for separating compounds with different polarities, including isomers and closely related byproducts.
-
Recrystallization can be a powerful technique if a suitable solvent system is found that allows for the selective crystallization of the desired product.
-
Liquid-liquid extraction is primarily used during the workup to remove water-soluble impurities like catalyst residues.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical techniques provides the most comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for quantitative purity analysis. The use of fluorinated stationary phases can enhance the separation of fluorinated compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. ¹⁹F NMR is especially powerful for identifying and quantifying fluorine-containing impurities.[2][3][4]
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Fractional Distillation
Fractional distillation is a primary purification technique for liquids, separating components based on their boiling points. The boiling point of this compound is approximately 170 °C at atmospheric pressure.
Issue 1: Poor separation of the product from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency or improper distillation rate.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one packed with a more efficient material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. Aim for a drop rate of 1-2 drops per second at the condenser tip.
-
Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent premature condensation.
-
Consider Vacuum Distillation: Reducing the pressure will lower the boiling points of the components, which can sometimes enhance the boiling point difference and improve separation.
-
Issue 2: The product appears colored after distillation.
-
Possible Cause: Thermal decomposition or co-distillation of a colored impurity.
-
Troubleshooting Steps:
-
Lower the Distillation Temperature: Use vacuum distillation to reduce the boiling point and minimize the risk of thermal decomposition.
-
Pre-treat with Activated Carbon: Before distillation, dissolve the crude product in a suitable solvent, add activated carbon to adsorb colored impurities, stir for 30-60 minutes, and then filter.[5] The solvent can then be removed under reduced pressure before proceeding with distillation.
-
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full). Add boiling chips or a magnetic stir bar.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Distillation:
-
Begin heating the flask gently with a heating mantle.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Once the temperature stabilizes at the boiling point of this compound (approx. 170 °C at atmospheric pressure), collect the main fraction in a clean, dry receiving flask.
-
Monitor the temperature closely. A drop in temperature may indicate that all the product has distilled, while a sharp rise indicates the distillation of higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Issue 1: Poor separation of this compound from a non-polar impurity.
-
Possible Cause: The solvent system (mobile phase) is too polar.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the this compound.
-
Use a Less Polar Mobile Phase: A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate. For non-polar impurities, a higher ratio of hexanes will be necessary.
-
Consider a Fluorinated Stationary Phase: For challenging separations of fluorinated compounds, a column packed with a fluorinated stationary phase (e.g., fluorous silica gel) can provide unique selectivity and improved resolution.[6][7]
-
Issue 2: The product is eluting too slowly or not at all.
-
Possible Cause: The solvent system is not polar enough.
-
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity to elute the this compound.
-
Experimental Protocol: Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel using a slurry packing method with your initial, least polar solvent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
-
Purity Confirmation: Confirm the purity of the pooled product using GC-MS or NMR.
Recrystallization
Recrystallization is a purification technique for solids based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool, causing the desired compound to crystallize while impurities remain in the solution.[8]
Issue: Difficulty finding a suitable recrystallization solvent.
-
Possible Cause: this compound may have high solubility in many common organic solvents even at low temperatures, or it may "oil out" instead of crystallizing.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of small amounts of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will have low solubility at room temperature and high solubility at its boiling point.
-
Good starting solvents to screen for ketones include: ethanol, acetone, and mixtures like hexane/ethyl acetate.[9] Given the fluorinated nature of the compound, solvents like toluene might also be effective.
-
-
Use a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve the solid and then allow it to cool slowly. Common solvent pairs include ethanol/water and hexane/ethyl acetate.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
-
Data Presentation: Purity Assessment Methods
| Analytical Technique | Principle of Separation/Detection | Information Provided | Common Troubleshooting Issues |
| GC-MS | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Identification and quantification of volatile impurities. | Poor peak shape, co-elution of peaks. |
| HPLC | Separation based on partitioning between a mobile and stationary phase; UV detection. | Quantification of purity and detection of non-volatile impurities. | Poor resolution, peak tailing. |
| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Structural information and quantification of fluorine-containing impurities. | Overlapping signals, need for a suitable internal standard for quantification. |
Visualizing Purification Workflows
The choice of purification strategy often depends on the initial purity of the crude product and the nature of the impurities. The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Safety Precautions
When working with this compound and the solvents used in its purification, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling Fluorinated Compounds: Fluorinated compounds can have unique toxicological properties. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Flammable Solvents: Many organic solvents used in purification are flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
This technical support guide provides a comprehensive overview of the methods and troubleshooting strategies for the purification of this compound. By understanding the principles behind each technique and anticipating potential challenges, researchers can significantly improve the purity of their final product, ensuring the success of their subsequent experiments.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 10. daikinchemicals.com [daikinchemicals.com]
Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Heptafluoropropyl Phenyl Ketone
Welcome to the technical support center for the synthesis of heptafluoropropyl phenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for challenges encountered during this specific Friedel-Crafts acylation. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to optimize your reaction conditions and troubleshoot effectively.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable advice.
Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low yields in the Friedel-Crafts acylation of benzene with heptafluorobutyric anhydride or a related acylating agent can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity and Loading: The choice and amount of Lewis acid catalyst are paramount. Traditional catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts because the ketone product can form a complex with the catalyst, rendering it inactive.[1][2] For perfluoroacylations, the strong electron-withdrawing nature of the heptafluoropropyl group can further deactivate the product, making catalyst sequestration a significant issue.
-
Recommendation: Consider using a more active or recyclable catalyst. Metal triflates, such as bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃), have shown high activity in solvent-less Friedel-Crafts acylations with fluorinated anhydrides, often at catalytic loadings.[3] Fluorous Lewis acid catalysts, like those based on hafnium (Hf[N(SO₂-n-C₈F₁₇)₂]₄), are also highly effective and recyclable.[4] Start with a catalyst loading of 1-10 mol% and optimize from there.[5]
-
-
Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions. Monitor your reaction closely and consider running it at a moderate temperature (e.g., 75-100°C) initially.[3]
-
Reaction Time: Ensure the reaction has proceeded to completion by monitoring with appropriate analytical techniques like TLC or GC-MS.[2][6]
-
-
Purity of Reagents and Solvents: The presence of moisture can deactivate the Lewis acid catalyst.
-
Recommendation: Use freshly distilled solvents and ensure your benzene and acylating agent are anhydrous. Heptafluorobutyric anhydride is moisture-sensitive and should be handled accordingly.[7]
-
Question 2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?
Answer: Side product formation in this reaction is often related to the reactivity of the acylating agent and the reaction conditions.
-
Polyacylation: Although the this compound product is deactivated towards further electrophilic substitution, forcing conditions (high temperature, long reaction times, or a highly active catalyst) could potentially lead to di-acylation products, though this is less common than in Friedel-Crafts alkylation.[8]
-
Recommendation: Use the mildest effective reaction conditions. A gradual addition of the acylating agent to the benzene and catalyst mixture can also help to maintain a low concentration of the electrophile and minimize polyacylation.
-
-
Decomposition of the Acylating Agent: Perfluorinated anhydrides and acyl chlorides are highly reactive. At elevated temperatures, they can decompose.
-
Recommendation: Maintain a controlled reaction temperature.
-
-
Isomerization: Depending on the aromatic substrate (if substituted benzenes are used), you may obtain a mixture of ortho, meta, and para isomers. For benzene, this is not a concern.
Question 3: My catalyst seems to deactivate during the reaction. What is causing this and how can I prevent it?
Answer: Catalyst deactivation is a common issue in Friedel-Crafts acylation.
-
Product Complexation: As mentioned, the ketone product forms a complex with the Lewis acid, which is a primary cause of deactivation, often necessitating stoichiometric amounts of the catalyst.[1]
-
Recommendation: Employing stronger Lewis acids that are less susceptible to product inhibition, such as triflates, can be beneficial. Alternatively, solid acid catalysts like zeolites (e.g., HBEA, HY) can offer improved stability and recyclability, although they may require higher temperatures.[9]
-
-
Hydrolysis: Any moisture in the reaction mixture will hydrolyze and deactivate the Lewis acid catalyst.
-
Recommendation: Strict adherence to anhydrous conditions is critical.
-
-
Competitive Adsorption (for solid catalysts): The carboxylic acid byproduct formed when using an anhydride can compete with the acylating agent for active sites on a solid catalyst, leading to deactivation.[9]
-
Recommendation: If using a solid catalyst, consider using the corresponding acyl chloride instead of the anhydride to avoid the formation of a carboxylic acid byproduct.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What is the general mechanism for the synthesis of this compound via Friedel-Crafts acylation?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the heptafluorobutyric anhydride or acyl chloride to generate a highly electrophilic heptafluorobutyrylium ion (C₃F₇CO⁺).[10]
-
Electrophilic Attack: The π-electrons of the benzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[10]
dot
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to Heptafluoropropyl Phenyl Ketone and Benzophenone in Photopolymerization
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the expansive field of photopolymerization, the selection of a photoinitiator is a critical decision that dictates the efficiency, kinetics, and final properties of the cured material. Among the myriad of available options, aromatic ketones stand out for their reliability and effectiveness. This guide provides a comprehensive, data-driven comparison between a classic benchmark, Benzophenone (BP), and a fluorinated alternative, (Heptafluoropropyl) Phenyl Ketone.
Our objective is to move beyond a surface-level overview and delve into the mechanistic nuances and performance metrics that guide formulation decisions in demanding research and development environments. We will explore the fundamental photochemistry, compare kinetic data, and provide the practical context needed to select the optimal initiator for your specific application.
Foundational Properties and Molecular Architecture
At the molecular level, the structural differences between Benzophenone and its fluorinated analog are the genesis of their distinct photochemical behaviors. Benzophenone is a symmetrical aromatic ketone, while the introduction of a bulky, highly electronegative heptafluoropropyl group creates significant electronic and steric changes.
| Property | Benzophenone (BP) | (Heptafluoropropyl) Phenyl Ketone |
| Molecular Formula | C₁₃H₁₀O | C₁₀H₅F₇O |
| Molecular Weight | 182.22 g/mol | 274.15 g/mol |
| Appearance | White crystalline solid | - |
| UV Absorption Max (λmax) | ~252-260 nm, with a weaker n→π* transition around 330-360 nm[1][2][3][4] | Varies with solvent; typically shifts based on substitution |
| Molar Absorptivity (ε) | High for π→π* (~18,000 L mol⁻¹ cm⁻¹ at 252 nm), low for n→π* (~150 L mol⁻¹ cm⁻¹ at 334 nm)[4] | Data not readily available in direct comparison |
Molecular Structures
The distinct structures of these photoinitiators are visualized below.
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// Heptafluoropropyl Phenyl Ketone Node HFPK [label="(Heptafluoropropyl) Phenyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,1.5!"]; HFPK_img [label="", image="https://storage.googleapis.com/benchchem-solution-images/comparison-guides/Heptafluoropropyl-phenyl-ketone-vs-Benzophenone-in-photopolymerization/heptafluoropropyl_phenyl_ketone_structure.png", pos="4,0!"];
// Invisible edges for layout edge [style=invis]; BP -- BP_img; HFPK -- HFPK_img; }
Caption: Chemical structures of Benzophenone and (Heptafluoropropyl) Phenyl Ketone.The Photochemical Mechanism: A Tale of Two Ketones
Both Benzophenone and (Heptafluoropropyl) Phenyl Ketone are classified as Type II photoinitiators . Unlike Type I initiators that undergo direct photo-cleavage to form radicals, Type II initiators operate through a bimolecular process, requiring a co-initiator or synergist—typically a hydrogen donor like a tertiary amine or an alcohol.[5][6][7]
The general mechanism is a three-step cascade:
-
Photoexcitation: The ketone absorbs a photon (hν), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly and efficiently transitions from the short-lived singlet state to a more stable, longer-lived triplet state (T₁). This triplet state is the key reactive intermediate.[8]
-
Hydrogen Abstraction: The triplet-state ketone abstracts a hydrogen atom from the co-initiator (R-H). This generates two radicals: a ketyl radical from the photoinitiator and a highly reactive radical from the co-initiator. It is this latter radical that primarily initiates the polymerization of monomers.[7][8]
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// Invisible edges for layout edge[style=invis]; PI_S1 -> Co_Initiator; Ketyl_Radical -> Polymerization; }
Caption: General mechanism for Type II photoinitiation.Causality Behind Mechanistic Differences
While both ketones follow this general pathway, the substitution on the phenyl ring is not trivial. The electron-withdrawing nature of the heptafluoropropyl group in (Heptafluoropropyl) Phenyl Ketone is expected to increase the reactivity of the n-π* triplet state.[9] This heightened electrophilicity should, in principle, facilitate more efficient hydrogen abstraction from the co-initiator compared to the unsubstituted Benzophenone.[9]
Conversely, the ketyl radical formed from Benzophenone is generally considered too sterically hindered and stable (due to delocalization) to initiate polymerization itself; its primary role is often in termination steps.[7][10] The properties of the fluorinated ketyl radical and its potential participation in the polymerization process warrant further investigation.
Performance in Photopolymerization: A Comparative Analysis
The ultimate measure of a photoinitiator lies in its performance. Key metrics include the speed of polymerization and the final degree of monomer conversion.
| Performance Metric | Benzophenone System (BP + Amine) | (Heptafluoropropyl) Phenyl Ketone System | Rationale for Difference |
| Polymerization Rate (Rp) | Moderate to high | Potentially higher | The electron-withdrawing fluoroalkyl group enhances the hydrogen abstraction capability of the triplet state, potentially leading to a higher concentration of initiating radicals.[9] |
| Final Conversion (DC%) | Generally high, but can be limited by oxygen inhibition and ketyl radical termination. | Potentially higher | Improved initiation efficiency can lead to a more complete reaction. Fluorinated compounds can also exhibit different solubility and diffusion characteristics for oxygen, which may reduce its inhibitory effects. |
| Oxygen Inhibition | Susceptible, especially in thin films. Requires inert atmosphere or higher initiator concentrations for optimal surface cure. | Potentially less susceptible | The higher reactivity may help to consume dissolved oxygen more rapidly, overcoming the inhibition period faster. |
| Migration Stability | Can be a concern in sensitive applications due to the relatively low molecular weight of BP and its photoproducts. | Likely higher | The significantly higher molecular weight and different polarity of the fluorinated ketone and its byproducts reduce their mobility within the cured polymer network. |
Note: Direct, side-by-side published kinetic data for (Heptafluoropropyl) Phenyl Ketone is limited. The performance characteristics described are based on established principles of fluorinated ketone chemistry and structure-activity relationships.
Experimental Protocol: Evaluating Photoinitiator Efficiency via RT-FTIR
To validate the performance of these initiators, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is an indispensable tool. It allows for the continuous monitoring of the disappearance of the monomer's reactive group (e.g., the acrylate C=C bond) as a direct measure of polymerization.
Step-by-Step Methodology
-
Formulation Preparation:
-
Prepare a stock solution of the monomer (e.g., Trimethylolpropane triacrylate, TMPTMA).
-
Create separate formulations by adding the photoinitiator (Benzophenone or (Heptafluoropropyl) Phenyl Ketone) at a specific concentration (e.g., 1 mol%).
-
Add a co-initiator (e.g., Triethylamine, TEA) in a stoichiometric or optimized ratio (e.g., 2 wt%).
-
Ensure complete dissolution and homogenization, protecting the mixture from ambient light.
-
-
Sample Preparation for RT-FTIR:
-
Place a small droplet of the liquid formulation between two transparent KBr salt plates.[11]
-
Use a spacer to create a film of a defined, consistent thickness (e.g., 25 µm). This is critical for comparative analysis.
-
-
Data Acquisition:
-
Place the sample assembly in the FTIR spectrometer.
-
Position a UV/Visible light source (e.g., an LED lamp at 365 nm or 405 nm, depending on the initiator's absorption) to irradiate the sample through the KBr plates.
-
Begin recording IR spectra in rapid succession (e.g., 1 spectrum per second) before turning on the light source to establish a baseline.
-
Turn on the light source to initiate polymerization and continue recording spectra for a set duration (e.g., 300 seconds).
-
-
Data Analysis:
-
Monitor the peak area of the monomer's vinyl C=C bond, typically found around 1638 cm⁻¹.[12]
-
Use a stable internal reference peak (e.g., a C=O ester peak) that does not change during polymerization to normalize the data.
-
Calculate the Degree of Conversion (DC%) at time t using the formula: DC(t)% = [1 - (Area_vinyl(t) / Area_vinyl(0))] * 100
-
Plot DC% versus time to generate the polymerization kinetics curve. The slope of this curve represents the rate of polymerization (Rp).
-
// Nodes A [label="1. Prepare Formulation\n(Monomer + PI + Co-initiator)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Create Thin Film\n(between KBr plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Place in FTIR & Position\nUV/Vis Light Source", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Record Baseline Spectra\n(Light OFF)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Initiate Polymerization\n(Light ON) & Record Spectra", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Monitor Decrease in\nVinyl Peak Area (~1638 cm⁻¹)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Calculate DC% vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Plot Kinetic Curve\n(Rp = slope)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental workflow for kinetic analysis using RT-FTIR.Conclusion and Application-Specific Recommendations
The choice between Benzophenone and (Heptafluoropropyl) Phenyl Ketone is not a matter of direct replacement but of strategic selection based on application demands.
Benzophenone remains a cost-effective and reliable workhorse for a vast range of applications where high performance is required but constraints on migration and surface cure are less stringent. It is an excellent choice for general-purpose coatings, inks, and adhesives.[10][13]
(Heptafluoropropyl) Phenyl Ketone emerges as a specialized, high-performance alternative. Its key advantages lie in applications demanding:
-
High Cure Speed: The enhanced reactivity can lead to faster processing times.
-
Low Migration: Its higher molecular weight makes it suitable for biomedical devices, food packaging coatings, or any application where leachables are a primary concern.
-
Improved Surface Properties: The presence of fluorine can impart desirable surface characteristics like hydrophobicity and chemical resistance to the final cured material.
-
Enhanced Oxygen Tolerance: Its potential for faster initiation can be crucial for curing thin films or complex geometries in ambient air.
As the industry pushes towards more advanced materials and formulations, particularly in fields like 3D printing, microelectronics, and advanced coatings, the unique properties offered by fluorinated photoinitiators like (Heptafluoropropyl) Phenyl Ketone position them as enabling technologies for the next generation of photopolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to the Synthesis of Heptafluoropropyl Phenyl Ketone: The Classic Friedel-Crafts Acylation versus a Novel Photoredox-Mediated Approach
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Heptafluoropropyl phenyl ketone, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is a prime example of such a valuable fluorinated scaffold. Traditionally, its synthesis has been dominated by the venerable Friedel-Crafts acylation. However, recent advancements in synthetic methodology, particularly in the realm of photoredox catalysis, offer a compelling new avenue to this important ketone. This guide provides an in-depth, objective comparison of the established Friedel-Crafts method with a novel, visible-light-mediated approach, supported by experimental data to inform methodological choices in your research and development endeavors.
The Established Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation, a reaction dating back to the 19th century, remains a workhorse for the synthesis of aryl ketones.[1][2][3] The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4]
Reaction Scheme:
Caption: Workflow for the Friedel-Crafts Synthesis of this compound.
Caption: Workflow for the Photoredox-Mediated Synthesis of this compound.
Conclusion and Future Outlook
Both the classical Friedel-Crafts acylation and the modern photoredox-mediated approach offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the synthesis. For large-scale production where cost and reaction time are paramount, the well-established Friedel-Crafts reaction may still be preferred, despite its environmental drawbacks. However, for laboratory-scale synthesis, late-stage functionalization of complex molecules, and in contexts where sustainability and mild reaction conditions are a priority, the photoredox method presents a highly attractive and powerful alternative. As the field of photoredox catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of fluorinated ketones and other valuable organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
A Comparative Guide to Fluorinated Photoinitiators: Evaluating the Potential of Heptafluoropropyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the quest for highly efficient and tailored photoinitiators is perpetual. This guide offers a detailed technical evaluation of heptafluoropropyl phenyl ketone (HFPK) as a photoinitiator, a representative of the emerging class of fluorinated photoinitiators. While direct, extensive experimental data on HFPK is not yet widespread in publicly accessible literature, this guide will extrapolate its potential performance based on the established principles of ketone-based photoinitiators and the documented effects of fluorination.
To provide a robust comparative analysis, the projected performance of HFPK will be benchmarked against two industry-standard, non-fluorinated photoinitiators: Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO, Irgacure 819) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO, Lucirin TPO). This guide will delve into the mechanistic underpinnings, comparative performance metrics, and experimental protocols relevant to their evaluation.
The Rationale for Fluorination in Photoinitiator Design
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In the context of photoinitiators, fluorination is a strategic approach to modulate key characteristics such as:
-
Migration Stability: Fluorinated compounds often exhibit lower miscibility with non-fluorinated polymer matrices, leading to a tendency to migrate to the surface. This can be advantageous in applications requiring surface-specific curing or the creation of a fluorine-enriched, low-energy surface.
-
Solubility: The solubility of a photoinitiator in a given monomer formulation is critical for homogeneity and curing efficiency. Fluorination can be tailored to enhance solubility in specific resin systems.
-
Photochemical Properties: The electron-withdrawing nature of fluorine atoms can influence the energy levels of the photoinitiator, potentially affecting its absorption spectrum and the efficiency of radical generation.
This compound (HFPK): A Projected Performance Profile
This compound belongs to the family of aromatic ketone photoinitiators. While specific experimental data is emerging, we can project its behavior based on related compounds and foundational photochemical principles.
Proposed Photoinitiation Mechanism (Type I - α-Cleavage):
Upon absorption of UV light, HFPK is expected to undergo a Norrish Type I cleavage, a characteristic reaction of many ketone-based photoinitiators. The α-carbon-carbon bond adjacent to the carbonyl group is homolytically cleaved, generating two radical species that can initiate polymerization.
Caption: Proposed α-cleavage mechanism of this compound.
Anticipated Performance Characteristics:
-
Absorption Spectrum: The phenyl ketone chromophore suggests that HFPK will exhibit strong absorption in the UV-A region (around 320-380 nm). The presence of the heptafluoropropyl group might induce a slight solvatochromic shift.
-
Initiation Efficiency: The efficiency of α-cleavage and the reactivity of the generated radicals will determine the overall initiation efficiency. The electron-withdrawing heptafluoropropyl group could influence the stability of the resulting radicals, thereby affecting their initiation and termination rate constants.
-
Oxygen Inhibition: Like most free-radical polymerizations, processes initiated by HFPK are expected to be susceptible to oxygen inhibition, particularly at the surface. However, the potential surface migration of a fluorinated photoinitiator could lead to a higher concentration of initiating radicals at the air interface, which may help to mitigate this effect.
Comparative Analysis: HFPK vs. BAPO and TPO
To contextualize the potential of HFPK, a comparison with the well-established Type I photoinitiators, BAPO and TPO, is essential.
| Feature | This compound (HFPK) (Projected) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Photoinitiator Type | Type I (α-Cleavage) | Type I (α-Cleavage) | Type I (α-Cleavage) |
| Absorption Maxima (λmax) | Estimated 320-380 nm | ~370 nm and ~400 nm[1] | ~380 nm |
| Radicals Generated | Heptafluoropropyl radical, Benzoyl radical | Two benzoyl radicals, Phenylphosphinoyl radical[1] | Benzoyl radical, Diphenylphosphinoyl radical |
| Key Advantages | Potential for surface modification, low migration in specific systems. | High efficiency due to generation of multiple radicals, effective in pigmented systems.[1] | Good balance of reactivity and depth of cure, less yellowing than camphorquinone.[1] |
| Potential Limitations | Limited data available, potential for lower solubility in common resins. | Can cause yellowing, limited solubility in some monomers.[1] | Can exhibit yellowing, though less than BAPO. |
Experimental Protocols for Performance Evaluation
To empirically validate the performance of HFPK and compare it with other photoinitiators, the following experimental workflows are recommended.
Photopolymerization Kinetics using Real-Time FTIR
This method allows for the continuous monitoring of the conversion of monomer to polymer during UV irradiation.
Methodology:
-
Sample Preparation: Prepare a resin formulation containing the monomer (e.g., a diacrylate), the photoinitiator (HFPK, BAPO, or TPO) at a specific concentration (e.g., 1 mol%), and any other additives.
-
FTIR Setup: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) in the sample compartment of an FTIR spectrometer.
-
Irradiation: Irradiate the sample with a UV light source of a specific wavelength and intensity.
-
Data Acquisition: Simultaneously record the FTIR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the C=C double bond stretch at ~1635 cm⁻¹) to calculate the degree of conversion over time.
Caption: Workflow for determining photopolymerization kinetics via Real-Time FTIR.
Depth of Cure Measurement
This experiment determines the maximum thickness of a resin that can be effectively cured under specific irradiation conditions.
Methodology:
-
Sample Preparation: Fill a cylindrical mold of a known depth with the resin formulation.
-
Irradiation: Irradiate the top surface of the sample with a UV light source for a defined period.
-
Measurement: After curing, remove the uncured resin from the bottom of the sample.
-
Analysis: Measure the thickness of the cured portion using a caliper. This value represents the depth of cure.
Conclusion and Future Perspectives
While comprehensive experimental data on this compound as a photoinitiator is still emerging, its chemical structure suggests it holds promise as a Type I photoinitiator with unique properties imparted by its fluorinated moiety. The potential for controlled surface migration and modified photochemical behavior makes it an intriguing candidate for specialized applications in coatings, adhesives, and advanced materials.
Further research is required to fully elucidate the photoinitiation efficiency, radical reactivity, and overall performance of HFPK in various photopolymerization systems. The experimental protocols outlined in this guide provide a robust framework for such investigations. As the demand for high-performance, tailored photoinitiators continues to grow, the exploration of fluorinated ketone derivatives like HFPK represents a compelling avenue for innovation in the field of polymer science.
References
A Spectroscopic Deep Dive: Unraveling the Molecular Nuances of Heptafluoropropyl Phenyl Ketone and its Analogs
For Immediate Release
In the intricate world of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The subtle substitution of a functional group can dramatically alter a compound's physicochemical properties and biological activity. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive spectroscopic comparison of heptafluoropropyl phenyl ketone (also known as 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one) with its close structural analogs: trifluoromethyl phenyl ketone and pentafluoroethyl phenyl ketone. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the distinct spectral signatures that arise from the incremental extension of the perfluoroalkyl chain. This comparative approach provides a robust framework for the unambiguous identification and characterization of this important class of fluorinated ketones.
The Growing Influence of Fluorinated Ketones
The introduction of fluorine atoms into organic molecules can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in drug discovery and materials science. Perfluoroalkyl phenyl ketones, in particular, serve as important building blocks and synthons in organic chemistry. Understanding their detailed spectroscopic characteristics is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
Comparative Spectroscopic Analysis
The following sections provide a detailed, side-by-side comparison of the key spectroscopic features of this compound and its shorter-chain analogs. The data presented herein is a synthesis of experimentally obtained values and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural connectivity and electronic environment of a molecule. The presence and length of the perfluoroalkyl chain induce significant and predictable shifts in the ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds are dominated by the signals of the aromatic protons of the phenyl group. The electron-withdrawing nature of the perfluoroalkylated carbonyl group deshields these protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted acetophenone. As the length of the perfluoroalkyl chain increases, a subtle downfield shift of the aromatic protons, particularly the ortho-protons, is anticipated due to the increasing inductive effect.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide a clear fingerprint of the carbon skeleton. The carbonyl carbon is significantly deshielded, appearing at a characteristic downfield chemical shift. The carbons of the perfluoroalkyl chain exhibit complex splitting patterns due to strong C-F coupling. A notable trend is the progressive upfield shift of the carbonyl carbon as the perfluoroalkyl chain is extended. This is attributed to the "gauche effect" and the increasing electron-donating character of the longer perfluoroalkyl groups through space.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is indispensable for the characterization of fluorinated compounds, offering a wide chemical shift range and high sensitivity.[1] The spectra of these ketones display distinct signals for the CF₃, CF₂, and in the case of this compound, the terminal CF₃ group. The chemical shifts of these fluorine nuclei are highly sensitive to their position relative to the carbonyl group and the phenyl ring. Typically, the CF₂ group alpha to the carbonyl is the most deshielded.
Table 1: Comparative NMR Spectroscopic Data (Predicted and Reported Values in CDCl₃)
| Compound | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - Carbonyl Carbon | ¹⁹F NMR (δ, ppm) |
| Trifluoromethyl Phenyl Ketone | 7.5-8.1 (m) | ~180 | ~ -72 (s, CF₃) |
| Pentafluoroethyl Phenyl Ketone | 7.5-8.1 (m) | ~182 | ~ -82 (t, CF₃), -120 (q, CF₂) |
| This compound | 7.5-8.2 (m) | ~184 | ~ -81 (t, CF₃), -122 (q, CF₂), -127 (t, CF₂) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The most prominent feature in the IR spectra of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
The position of the C=O stretching frequency is sensitive to the electronic effects of the attached groups. The highly electronegative perfluoroalkyl groups exert a strong electron-withdrawing inductive effect, which tends to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to non-fluorinated ketones.[2] However, this effect is somewhat counteracted by potential conformational effects and hyperconjugation. A general trend of a slight decrease in the C=O stretching frequency is observed as the perfluoroalkyl chain lengthens.
Table 2: Comparative IR Spectroscopic Data
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Trifluoromethyl Phenyl Ketone | ~1715 | 1100-1300 (strong, multiple bands) |
| Pentafluoroethyl Phenyl Ketone | ~1710 | 1100-1350 (strong, multiple bands) |
| This compound | ~1705 | 1100-1350 (strong, multiple bands) |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule upon ionization. For perfluoroalkyl phenyl ketones, electron ionization (EI) typically leads to characteristic fragmentation patterns.
The molecular ion peak (M⁺) is usually observable, although its intensity may vary. A prominent fragmentation pathway is the cleavage of the bond between the carbonyl group and the perfluoroalkyl chain, leading to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and the perfluoroalkyl radical. The benzoyl cation is a very stable species and often represents the base peak in the spectrum. Further fragmentation of the benzoyl cation can lead to the phenyl cation (C₆H₅⁺, m/z 77).
Another characteristic fragmentation is the loss of the perfluoroalkyl chain to form the [M - CₙF₂ₙ₊₁]⁺ ion. The relative abundance of these fragments can provide clues about the length of the perfluoroalkyl chain.
Table 3: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [C₆H₅CO]⁺ | [C₆H₅]⁺ | Perfluoroalkyl Fragment Ions |
| Trifluoromethyl Phenyl Ketone | 174 | 105 | 77 | [CF₃]⁺ (69) |
| Pentafluoroethyl Phenyl Ketone | 224 | 105 | 77 | [C₂F₅]⁺ (119), [CF₃]⁺ (69) |
| This compound | 274 | 105 | 77 | [C₃F₇]⁺ (169), [C₂F₅]⁺ (119), [CF₃]⁺ (69) |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer relaxation delay may be necessary for the quantitative observation of quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe, with proton decoupling. Use a suitable fluorine-containing reference standard, such as trifluorotoluene, for chemical shift referencing.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or a pure KBr pellet. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-500).
Visualizing the Molecular Structures and Workflow
To further clarify the structures and the analytical workflow, the following diagrams are provided.
Figure 1: Overview of the spectroscopic analysis of this compound and its analogs.
Figure 2: A generalized workflow for the spectroscopic characterization and comparison of the ketone analogs.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the detailed characterization of this compound and its analogs. The length of the perfluoroalkyl chain imparts distinct and predictable signatures in each type of spectrum, allowing for their confident identification and differentiation. The data and protocols presented in this guide offer a valuable resource for researchers working with these and other fluorinated compounds, facilitating a deeper understanding of their structure and properties.
References
Assessing the Biological Activity of Heptafluoropropyl Phenyl Ketone Derivatives: A Comparative Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Among the various fluorinated moieties, the heptafluoropropyl group stands out for its significant electronic and steric contributions. This guide provides a comprehensive framework for assessing the biological activity of heptafluoropropyl phenyl ketone derivatives, a class of compounds with underexplored therapeutic potential. Drawing upon established methodologies and data from structurally related polyfluorinated molecules, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate these promising compounds.
Enzyme Inhibition: A Primary Target for Fluorinated Ketones
Fluorinated ketones are recognized as potent inhibitors of various hydrolytic enzymes.[2] The strong electron-withdrawing nature of the fluoroalkyl chain renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues, such as serine, cysteine, or aspartate.[2] This can lead to the formation of stable hemiacetal or hemiketal adducts, effectively inactivating the enzyme.
Comparative Inhibition Profiles
Based on studies of analogous fluoro-ketones, this compound derivatives are hypothesized to exhibit inhibitory activity against several classes of enzymes. The table below summarizes the inhibitory activities of various fluorinated ketones against different enzymes, providing a basis for comparative assessment.
| Compound Class | Target Enzyme | Reported IC50/Ki | Reference Compound |
| Peptidyl pentafluoroethyl ketones | Human Neutrophil Elastase (HNE) | Ki = 25 nM | - |
| Trifluoromethyl ketone dipeptide analogues | Angiotensin Converting Enzyme | Good inhibitors | - |
| Difluorostatone-containing pepstatin analogue | Pepsin | Ki = 6 x 10⁻¹¹ M | Pepstatin |
| Fluorinated benzenesulfonic ester derivatives | α-Glucosidase | IC50 = 3.1 - 9.8 µM | Acarbose (IC50 = 5.4 µM)[3] |
| Fluorinated benzenesulfonic ester derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 = 7.6 - 20.1 µM | - |
| N-acetylated fluorophenylalanine derivatives | Butyrylcholinesterase (BChE) | IC50 = 8.25 - 289.0 µM | Rivastigmine |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for determining the inhibitory potential of this compound derivatives against a target enzyme.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Assay buffer
-
This compound derivatives (test compounds)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or vehicle control. Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
The choice of buffer and temperature is critical for optimal enzyme activity and stability.
-
A pre-incubation step allows the inhibitor to bind to the enzyme before the addition of the substrate, which is important for time-dependent inhibitors.
-
The use of a positive control validates the assay and provides a benchmark for the potency of the test compounds.
Signaling Pathway: Enzyme Inhibition by a Fluorinated Ketone
Caption: Mechanism of enzyme inhibition by a this compound.
Cytotoxicity: Assessing Anti-Cancer Potential
Polyfluorinated compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and the inhibition of crucial cellular processes. The cytotoxic potential of this compound derivatives should be evaluated to determine their therapeutic index and selectivity for cancer cells over normal cells.
Comparative Cytotoxicity Data
The following table presents cytotoxicity data for various polyfluorinated compounds against different cell lines, offering a comparative landscape for newly synthesized derivatives.
| Compound | Cell Line | Activity | Reference |
| 2-diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | Human Myeloma (RPMI 8226) | IC50 = 2.4 - 8.6 µM | [4] |
| 2-ethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | Human Mammary Adenocarcinoma (MCF-7) | IC50 = 2.4 - 8.6 µM | [4] |
| Phenylketophosphamide | Rat Embryos | 10 µM produced 100% malformed embryos | [6] |
| Fluorinated 7-phenyl-pyrroloquinolinone derivatives | Human Leukemic and Solid Tumor Cell Lines | Potent cytotoxicity (low µM and sub-nM GI50s) | [7] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value.
Self-Validating System:
-
Including a positive control (e.g., doxorubicin) ensures the assay is sensitive to cytotoxic agents.
-
A vehicle control accounts for any effects of the solvent on cell viability.
-
Testing against a normal cell line helps to determine the selectivity of the compounds.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of novel derivatives.
Antimicrobial Activity: A Potential New Frontier
The search for novel antimicrobial agents is a global health priority. While the antimicrobial properties of this compound derivatives are not well-documented, related ketone-containing compounds have shown promise. For instance, ketone-selenoesters have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[8]
Comparative Antimicrobial Data
This table provides a reference point for the potential antimicrobial efficacy of this compound derivatives.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Ketone-selenoesters | Staphylococcus aureus (MRSA) | 0.39 - 1.56 µM | [8] |
| Fluorophenylalanine derivatives | Trichophyton mentagrophytes | Starting from 125 µM | [9] |
| Phenyl ketone derivatives | General antimicrobial properties mentioned | - | [10] |
| Aldehydes and ketones from biogenic oils | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Antimicrobial activity observed | [11] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Trustworthiness of the Protocol:
-
The use of standardized inoculums and media ensures reproducibility.
-
Including a growth control (no compound) and a sterility control (no inoculum) confirms the validity of the results.
-
A positive control antibiotic provides a benchmark for antimicrobial potency.
Logical Relationship: Factors Influencing Antimicrobial Activity
Caption: Key factors influencing the antimicrobial activity of a compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of this compound derivatives. By leveraging established protocols for assessing enzyme inhibition, cytotoxicity, and antimicrobial activity, researchers can efficiently profile these compounds and identify promising candidates for further development. The comparative data presented from structurally related fluorinated molecules offer valuable benchmarks for interpreting experimental results. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of active derivatives to pave the way for their potential translation into novel therapeutic agents.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of new polyfluorinated 1,4-naphtoquinones with diverse substituents in the quinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embryotoxicity of phenyl ketone analogs of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Senior Application Scientist's Guide to Computational Modeling of Heptafluoropropyl Phenyl Ketone Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research, particularly in the development of pharmaceuticals and advanced materials, understanding reaction mechanisms at a molecular level is paramount. Heptafluoropropyl phenyl ketone and its derivatives are of significant interest due to the unique properties conferred by the highly fluorinated alkyl chain, such as enhanced stability and altered electronic characteristics.[1][2] The carbon-fluorine bond is the strongest in organic chemistry, making these compounds exceptionally stable yet capable of undergoing specific, often photochemically-induced, reactions.[2] This guide provides an in-depth comparison of computational methodologies for modeling the reactions of this compound, focusing on providing both the theoretical underpinnings and practical, field-proven protocols.
The Rationale for Computational Modeling
Experimental elucidation of reaction mechanisms, especially for photochemical processes involving short-lived intermediates, can be challenging and resource-intensive. Computational chemistry offers a powerful alternative, allowing for the exploration of potential energy surfaces, the characterization of transient species like transition states and biradicals, and the prediction of kinetic and thermodynamic parameters.[3][4] For fluorinated ketones, computational models are indispensable for dissecting the complex interplay of steric and electronic effects that govern their reactivity.[5]
A Comparative Overview of Core Methodologies
The choice of computational method is a critical decision that balances accuracy against computational cost. For a molecule like this compound, several approaches can be considered, each with distinct advantages.
Density Functional Theory (DFT): The Workhorse
Density Functional Theory (DFT) stands as the most widely used method for mechanistic studies in organic chemistry due to its excellent balance of cost and accuracy.[6][7][8] DFT calculations were used, for example, to study the mechanism of ketone reduction in enzymes and phosphine-catalyzed ring-opening of cyclopropyl ketones.[7][8]
-
Expertise in Functional Selection: The choice of the exchange-correlation functional is critical. For general-purpose mechanistic studies, hybrid functionals like B3LYP are a common starting point.[7] However, for systems where non-covalent interactions or complex electronic effects are at play, the Minnesota functionals, such as M06-2X , often provide superior accuracy.
-
Trustworthiness through Basis Set Selection: The basis set dictates the flexibility of the calculation to describe the electron distribution. For fluorine-containing compounds, polarization and diffuse functions are essential.
-
Pople-style basis sets (e.g., 6-311+G(d,p)) : A robust choice for initial geometry optimizations and frequency calculations.[9]
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ or aug-cc-pVTZ) : These are recommended for more accurate single-point energy calculations on optimized geometries, as they are designed to systematically converge towards the complete basis set limit.[9]
-
High-Level Ab Initio Methods: The Gold Standard for Accuracy
Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T) ) are considered the "gold standard" in quantum chemistry for their high accuracy.[10] However, their computational cost is substantial, scaling poorly with the size of the system.
-
Causality in Application: CCSD(T) is not typically used for full geometry optimizations of molecules the size of this compound. Instead, its strength lies in benchmarking . A common workflow involves optimizing geometries and calculating vibrational frequencies with a cost-effective DFT method, followed by a single-point energy calculation with CCSD(T) to obtain a highly accurate energy profile.[10]
Modeling the Environment: The Role of Solvation Models
Reactions are rarely performed in the gas phase. The surrounding solvent can significantly influence reaction barriers and stabilities.[11]
-
Implicit (Continuum) Models : These models treat the solvent as a continuous medium with a defined dielectric constant.[12][13][14] They are computationally efficient and capture bulk electrostatic effects well.
-
PCM (Polarizable Continuum Model) : A widely used and versatile model.[12]
-
SMD (Solvation Model based on Density) : A universal model known for its accuracy in predicting free energies of solvation across a wide range of solvents.[12][14]
-
COSMO (Conductor-like Screening Model) : Another popular and robust model, particularly effective at reducing errors related to outlying charge.[11][12][14]
-
-
Explicit Models : These models involve including a number of individual solvent molecules in the calculation.[12][13][15] This approach is computationally demanding but is necessary when specific solute-solvent interactions, such as hydrogen bonding, are critical to the reaction mechanism.[13][15]
Case Study: Modeling the Photochemical Reactions of this compound
The most prominent reactions for ketones upon UV irradiation are the Norrish Type I and Type II pathways.[16][17] These reactions proceed via excited states and radical intermediates, making them ideal candidates for computational investigation.[18][19]
The Norrish Type I and Type II Mechanisms
-
Norrish Type I Reaction : This pathway involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group (α-cleavage).[16][17] This results in the formation of two radical fragments: a benzoyl radical and a heptafluoropropyl radical.
-
Norrish Type II Reaction : This pathway begins with an intramolecular abstraction of a hydrogen atom from the gamma (γ) position by the excited carbonyl oxygen.[16][20] This forms a 1,4-biradical intermediate, which can then either cleave to form an alkene and an enol or cyclize to form a cyclobutanol derivative.[18]
Performance Comparison of Modeling Approaches
The table below outlines a qualitative comparison of different computational strategies for modeling the Norrish reactions of this compound.
| Methodology | Computational Cost | Relative Accuracy | Best Suited For |
| DFT (e.g., B3LYP/6-31G(d)) | Low | Moderate | Initial exploration, qualitative mechanism, large systems. |
| DFT (e.g., M06-2X/cc-pVTZ) | Medium | High | Accurate barrier heights, thermochemistry, mechanistic detail. |
| DFT with Implicit Solvent (SMD) | Medium | High | Modeling reactions in solution, predicting solvent effects.[14] |
| CCSD(T)/aug-cc-pVTZ // DFT | Very High | Very High (Gold Standard) | Benchmarking DFT results, obtaining highly accurate energies for key points.[10] |
Experimental Protocols: A Step-by-Step Computational Workflow
This section provides a detailed, self-validating protocol for calculating the Norrish Type I reaction pathway using DFT. The software package Gaussian is used as an example, but the principles are transferable to other quantum chemistry software.[7]
Workflow for Modeling the Norrish Type I α-Cleavage
Step 1: Reactant Geometry Optimization
-
Objective: Find the lowest energy structure of the reactant molecule.
-
Method: Use a reliable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).
-
Protocol:
-
Build the 3D structure of this compound in a molecular editor.
-
Perform a geometry optimization calculation.
-
Follow up with a frequency calculation at the same level of theory.
-
-
Trustworthiness Check: The frequency calculation must yield zero imaginary frequencies, confirming the structure is a true energy minimum.
Step 2: Transition State (TS) Search
-
Objective: Locate the saddle point on the potential energy surface corresponding to the α-cleavage.
-
Method: Use a transition state search algorithm (e.g., Berny optimization with Opt=TS). An initial guess for the TS structure, where the C-C bond to be broken is elongated, is often necessary.
-
Protocol:
-
Modify the optimized reactant geometry to approximate the TS (elongate the Cα-C(O) bond to ~1.8-2.0 Å).
-
Perform a TS optimization calculation.
-
Run a frequency calculation on the resulting structure.
-
-
Trustworthiness Check: A valid transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the breaking of the C-C bond).
Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
-
Objective: Confirm that the found TS connects the intended reactant and products.
-
Method: An IRC calculation follows the reaction path downhill from the TS in both the forward and reverse directions.
-
Protocol:
-
Use the optimized TS geometry and its calculated force constants as input.
-
Run the IRC calculation.
-
-
Trustworthiness Check: The forward direction of the IRC should lead to the radical products, and the reverse direction should lead back to the reactant ketone.
Step 4: Product Optimization
-
Objective: Find the minimum energy structures of the resulting benzoyl and heptafluoropropyl radicals.
-
Protocol:
-
Use the endpoint of the forward IRC calculation as the starting geometry for the products.
-
Perform separate geometry optimizations and frequency calculations for each radical fragment.
-
-
Trustworthiness Check: Both product calculations must result in zero imaginary frequencies.
Step 5: Energy Profile Construction
-
Objective: Calculate the activation energy (ΔG‡) and reaction energy (ΔGr).
-
Protocol:
-
Extract the Gibbs free energies (or electronic energies + zero-point vibrational energy corrections) from the frequency calculation outputs for the reactant, TS, and products.
-
Calculate: ΔG‡ = G(TS) - G(Reactant)
-
Calculate: ΔGr = G(Products) - G(Reactant)
-
-
Validation: Compare the calculated values with available experimental kinetic data to validate the chosen level of theory.[7]
Conclusion and Future Outlook
The computational modeling of this compound reactions is a multifaceted task that requires careful selection of methods and protocols. DFT provides a robust and accessible framework for mechanistic investigation, particularly for complex photochemical pathways like the Norrish reactions. For researchers requiring the highest accuracy, benchmarking with CCSD(T) is advisable. The influence of the solvent environment, captured through models like SMD or PCM, is crucial for obtaining results that are comparable to solution-phase experiments.
Future advancements in computational chemistry, including the development of machine learning potentials and more efficient algorithms for dynamics simulations, will further enhance our ability to model these complex reactions with even greater predictive power, accelerating the design and development of novel chemical entities.[21]
References
- 1. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT-based prediction of reactivity of short-chain alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 12. Solvent model - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Solvation Models - NWChem [nwchemgit.github.io]
- 15. fiveable.me [fiveable.me]
- 16. Norrish reaction - Wikipedia [en.wikipedia.org]
- 17. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 18. researchgate.net [researchgate.net]
- 19. galaxy.ai [galaxy.ai]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Mechanistic Investigations of Chemical and Photochemical Reactions with Quantum Chemistry and Machine-Learning Tools [escholarship.org]
A Comparative Guide to the Determination of Photoluminescence Quantum Yield for Heptafluoropropyl Phenyl Ketone
This guide provides a comprehensive comparison of methodologies for determining the photoluminescence quantum yield (Φ) of heptafluoropropyl phenyl ketone. As a fluorinated aromatic ketone, this molecule is expected to share photophysical characteristics with benzophenone, including efficient intersystem crossing to the triplet state, making the determination of both fluorescence and phosphorescence quantum yields essential for a complete characterization. We will explore both relative and absolute methods, detailing the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.
The Principle of Quantum Yield: A Foundational Overview
The photoluminescence quantum yield (Φ) is a fundamental metric that quantifies the efficiency of a substance in converting absorbed photons into emitted photons.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3]
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
This value is determined by the competition between radiative decay pathways (fluorescence, phosphorescence) and non-radiative decay pathways (internal conversion, intersystem crossing, vibrational relaxation).[3] For a compound like this compound, which is structurally related to benzophenone, we anticipate a high efficiency of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁).[4][5][6] Consequently, the fluorescence quantum yield (Φf) is expected to be low at room temperature, while the phosphorescence quantum yield (Φp) may be significant at low temperatures (e.g., 77 K) where non-radiative decay from the triplet state is minimized.[7]
This guide will compare two primary approaches for determining Φ: the Relative Method , which relies on a well-characterized fluorescent standard, and the Absolute Method , which often involves chemical actinometry to directly quantify photon flux.
Comparative Data: this compound vs. Benzophenone
The following table presents hypothetical, yet expected, photophysical data for this compound, benchmarked against the well-documented values for benzophenone. This comparison underscores the importance of measuring both fluorescence and phosphorescence to fully characterize the molecule's excited-state behavior.
| Parameter | This compound (Expected) | Benzophenone (Reference) | Rationale & Significance |
| λmax (Absorption) | ~250 nm, ~340 nm | ~252 nm, ~345 nm | The n→π* transition (~340-345 nm) is the key excitation wavelength for studying triplet state reactivity. |
| Molar Extinction Coefficient (ε at n→π)* | 100 - 500 M-1cm-1 | ~114 M-1cm-1 in ethanol | The low intensity of this transition requires careful concentration management to achieve optimal absorbance for measurements. |
| Fluorescence Quantum Yield (Φf at 298 K) | < 0.01 | < 0.01 | A very low Φf is indicative of highly efficient intersystem crossing, a hallmark of aromatic ketones. |
| Phosphorescence Quantum Yield (Φp at 77 K) | 0.7 - 0.9 | ~0.9 in a rigid matrix | A high Φp at low temperature confirms the triplet state is significantly populated and deactivates radiatively when thermal quenching is suppressed.[7] |
| Triplet State Lifetime (τT at 77 K) | 1 - 10 ms | ~5 ms | The long lifetime of the triplet state is crucial for its application as a photosensitizer. |
Methodology I: The Relative Method for Fluorescence Quantum Yield (Φf)
The relative method is the most accessible technique for determining fluorescence quantum yield and is performed on standard spectrofluorometers.[3] It operates by comparing the fluorescence of the unknown sample to that of a reference standard with a known quantum yield under identical experimental conditions.[8]
Expert Rationale: Why this Method?
This approach is favored for its simplicity and because it circumvents the need for complex corrections related to instrument response and photon collection efficiency, as these factors are assumed to be constant between the sample and reference measurements.[3]
Experimental Workflow
References
- 1. Critical review of the determination of photoluminescence quantum yields of luminescent reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jasco-global.com [jasco-global.com]
- 8. chem.uci.edu [chem.uci.edu]
A Technical Guide to Heptafluoropropyl Phenyl Ketone: Comparative Analysis of Reactivity and Cross-Reactivity Potential for Drug Discovery
For researchers, scientists, and drug development professionals, the judicious selection of molecular scaffolds is paramount to the success of any therapeutic development program. Phenyl ketones, a ubiquitous class of compounds, serve as crucial building blocks in organic synthesis and as core structural motifs in a wide array of biologically active molecules.[1][2][3][4] The introduction of fluorine atoms into these structures can dramatically alter their physicochemical properties, offering a powerful tool to modulate reactivity, metabolic stability, and target affinity.[5][6][7] This guide provides an in-depth comparative analysis of heptafluoropropyl phenyl ketone, offering insights into its synthesis, reactivity, and potential cross-reactivity profile in the context of drug discovery.
The this compound Scaffold: Synthesis and Unique Properties
This compound belongs to the family of perfluoroalkyl ketones (PFAKs), which have garnered significant interest in medicinal chemistry.[8][9] The synthesis of such polyfluorinated ketones can be achieved through various methods, including the addition of perfluoroalkyl lithium reagents to acyl derivatives like Weinreb amides.[8][9] This approach allows for the efficient and high-yield production of ketones bearing perfluoroalkyl chains of varying lengths.
The defining characteristic of this compound, and PFAKs in general, is the significantly increased electrophilicity of the carbonyl carbon.[5][10] The strong electron-withdrawing effect of the seven fluorine atoms on the propyl chain polarizes the carbonyl bond, making it more susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its biological activity, particularly as an inhibitor of hydrolytic enzymes.[6]
Comparative Reactivity Analysis: Fluorinated vs. Non-Fluorinated Phenyl Ketones
The decision to employ a fluorinated phenyl ketone over its non-fluorinated counterpart is a critical one, driven by the desired reactivity profile of the final compound. The following table summarizes the key differences in reactivity, which directly influence their potential for biological interactions and, consequently, cross-reactivity.
| Feature | Non-Fluorinated Phenyl Ketone | This compound | Rationale & Implications |
| Carbonyl Electrophilicity | Moderate | High | The heptafluoropropyl group is strongly electron-withdrawing, increasing the partial positive charge on the carbonyl carbon. This enhances susceptibility to nucleophilic attack by amino acid residues in enzyme active sites (e.g., serine, cysteine).[5][10] |
| Hydrate Formation | Low tendency | Higher tendency | The increased electrophilicity of the carbonyl carbon makes it more prone to hydration in aqueous environments. The stability of the hydrate form can influence the effective concentration of the active keto form.[10] |
| Reversibility of Inhibition | Generally reversible (if inhibitory) | Can form stable hemiacetals/hemiketals, leading to reversible or irreversible inhibition. | The stable adducts formed with enzyme active site residues can lead to potent and long-lasting inhibition.[6] |
| Metabolic Stability | Susceptible to metabolic transformations | Generally more resistant to metabolism | The strong C-F bonds are less prone to enzymatic cleavage, leading to increased metabolic stability and longer half-life in vivo. |
Cross-Reactivity Considerations: A Double-Edged Sword
The enhanced reactivity of this compound, while beneficial for potent enzyme inhibition, also raises concerns about potential cross-reactivity. "Cross-reactivity" in this context refers to the compound's ability to interact with unintended biological targets, leading to off-target effects.
Mechanism of Action and Potential for Off-Target Interactions
This compound and other PFAKs are known to act as inhibitors of serine and cysteine proteases.[5][6] The mechanism involves the nucleophilic attack of a serine or cysteine residue in the enzyme's active site on the electrophilic carbonyl carbon of the ketone. This forms a stable tetrahedral intermediate (a hemiacetal or hemiketal), effectively inactivating the enzyme.
The inherent reactivity of the fluorinated ketone is not specific to a single enzyme. Any enzyme with a sufficiently nucleophilic residue in a sterically accessible active site could potentially be a target. This lack of absolute specificity is the primary driver of potential cross-reactivity.
Designing for Selectivity: A Comparative Approach
To mitigate the risk of cross-reactivity, medicinal chemists can employ several strategies when designing inhibitors based on the this compound scaffold. The following diagram illustrates a conceptual workflow for assessing and improving selectivity.
Figure 1. A conceptual workflow for mitigating cross-reactivity in drug discovery programs utilizing fluorinated ketone scaffolds.
Experimental Protocols for Comparative Cross-Reactivity Assessment
To empirically evaluate the cross-reactivity of a this compound-based inhibitor, a systematic experimental approach is required.
Protocol: In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC₅₀) of the test compound against the primary target and a panel of related off-target enzymes.
Materials:
-
Test compound (this compound derivative)
-
Primary target enzyme
-
Panel of related enzymes (e.g., other serine proteases, esterases)
-
Substrate for each enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to generate a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Incubate the plate for a pre-determined time to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the fluorescence or absorbance signal over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Data Analysis and Interpretation: A comparison of the IC₅₀ values for the primary target versus the off-target enzymes will provide a quantitative measure of selectivity. A significantly higher IC₅₀ for the off-target enzymes indicates better selectivity.
Conclusion and Future Perspectives
This compound and its derivatives represent a potent class of molecules for the development of enzyme inhibitors. Their enhanced reactivity, driven by the strong electron-withdrawing nature of the perfluoroalkyl chain, is a key advantage for achieving high potency. However, this same reactivity necessitates a thorough evaluation of potential cross-reactivity to ensure the development of safe and effective therapeutics.
Future research in this area should focus on the development of more sophisticated computational models to predict the cross-reactivity profiles of fluorinated ketones, as well as the design of novel fluorinated scaffolds with improved intrinsic selectivity. By combining rational design, rigorous experimental validation, and a deep understanding of the underlying chemical principles, the full therapeutic potential of heptafluoropropyl phenyl ketones can be realized.
References
- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
- 10. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Heptafluoropropyl Phenyl Ketone vs. Commercial Photoinitiators
<
Abstract
The selection of a photoinitiator is a critical decision in the formulation of photocurable materials, directly impacting cure kinetics, final material properties, and application suitability. This guide provides a comprehensive, data-driven comparison of a novel fluorinated photoinitiator, Heptafluoropropyl Phenyl Ketone, against two widely adopted commercial benchmarks: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184). Through a series of standardized experimental protocols—including UV-Vis Spectroscopy, Photo-Differential Scanning Calorimetry (Photo-DSC), and Photo-Rheometry—we elucidate the performance characteristics of each initiator. This analysis offers researchers, scientists, and drug development professionals the objective data and methodological rationale required to make informed decisions for high-performance applications, from advanced coatings to 3D printing and biomedical devices.
Introduction to Photoinitiator Benchmarking
The Central Role of Photoinitiators in Photopolymerization
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers through the application of light.[1] At the heart of this process is the photoinitiator, a molecule designed to absorb photons at specific wavelengths and generate reactive species—typically free radicals—that initiate the polymerization chain reaction.[2][3] The efficiency of this light-to-energy conversion dictates the speed and quality of the curing process.
The Quest for High-Performance Photoinitiators
While numerous photoinitiators are commercially available, the demands of advanced applications continually push for innovation. Key challenges include overcoming oxygen inhibition at the surface, achieving deep through-cure in thick or pigmented systems, ensuring low yellowing for clear applications, and matching the emission spectra of modern, energy-efficient UV-LED light sources.[4][5] The development of novel initiators, such as fluorinated ketones, aims to address these limitations.
This compound: A Novel Candidate
This compound enters the field as a compelling candidate. The introduction of a highly electronegative heptafluoropropyl group is hypothesized to influence the molecule's electronic structure, potentially enhancing its light absorption properties, modifying its cleavage mechanism, and improving its overall initiation efficiency. This guide seeks to quantify these potential advantages through direct, objective comparison with established industry standards.
Comparative Candidates: Commercial Benchmarks
To provide a meaningful comparison, we selected two widely used commercial photoinitiators that represent different classes and application strengths.
-
Benchmark 1: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
A highly reactive Norrish Type I (α-cleavage) photoinitiator known for its excellent absorption in the near-UV and visible range (up to ~400 nm).[5][6] This makes it exceptionally effective for curing with UV-LEDs and for pigmented systems.[4][6] Its photobleaching characteristic, where the initiator becomes colorless upon cleavage, is advantageous for reducing yellowing and improving light penetration for deep cure.[7]
-
-
Benchmark 2: 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184)
Experimental Design for Objective Benchmarking
Rationale for Methodology
A robust benchmarking program relies on isolating the performance of the photoinitiator. To achieve this, a standardized, simple formulation was used for all tests, consisting of a common acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) and the photoinitiator at a fixed molar concentration. This ensures that observed differences in curing behavior are directly attributable to the initiator itself. The chosen analytical techniques provide a multi-faceted view of performance:
-
UV-Vis Spectroscopy: Characterizes the fundamental light absorption properties.
-
Photo-Differential Scanning Calorimetry (Photo-DSC): Measures the heat released during polymerization, providing quantitative data on reaction speed and total conversion.[9][10][11][12][13]
-
Photo-Rheometry: Tracks the evolution of mechanical properties (viscoelasticity) in real-time during curing, identifying critical points like gelation.[1][14][15][16][17]
Experimental Workflow
The following diagram outlines the logical flow of the benchmarking process, from initial characterization to final performance evaluation.
Caption: Experimental workflow for photoinitiator benchmarking.
Head-to-Head Experimental Protocols & Results
Mechanism Primer: Norrish Type I Cleavage
All three photoinitiators investigated operate primarily through the Norrish Type I mechanism.[18][19] Upon absorbing a photon (hν), the ketone is promoted to an excited state and undergoes α-cleavage—a homolytic scission of the carbon-carbon bond adjacent to the carbonyl group—to generate two distinct free radical species. These radicals then initiate polymerization.
Caption: Generalized Norrish Type I photoinitiation mechanism.
Protocol: UV-Vis Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of each photoinitiator.
-
Procedure:
-
Prepare dilute solutions (e.g., 1x10⁻⁴ M) of each photoinitiator in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Use a dual-beam UV-Vis spectrophotometer to scan the absorbance from 200 nm to 500 nm.
-
Identify the λmax and calculate ε using the Beer-Lambert law.
-
Protocol: Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Objective: To quantify the photopolymerization rate (Rp) and final degree of conversion (DC).
-
Procedure:
-
Place a small, standardized mass (e.g., 2-3 mg) of the formulated sample into an open aluminum DSC pan.
-
Place the pan in the Photo-DSC cell under a nitrogen purge.
-
Equilibrate the sample at a constant temperature (e.g., 25°C).
-
Expose the sample to a UV-LED light source (e.g., 395 nm at 50 mW/cm²) for a set duration (e.g., 120 seconds).
-
The instrument records the exothermic heat flow over time. The integral of the heat flow peak is proportional to the total conversion.[9][11][12]
-
Protocol: Photo-Rheometry
-
Objective: To measure the evolution of storage modulus (G') and loss modulus (G'') during curing and determine the gel point.
-
Procedure:
-
Load the liquid sample onto the lower plate of a rotational rheometer equipped with a UV-curing accessory.[14]
-
Set a defined gap (e.g., 100 µm) using a parallel plate geometry.
-
Apply a small oscillatory strain at a constant frequency (e.g., 1 Hz) to monitor the viscoelastic properties.
-
After a brief equilibration period, trigger the UV light source.
-
Record G' and G'' as a function of time. The gel point is identified as the crossover point where G' = G''.[1][16]
-
Comparative Performance Data
The following tables summarize the key performance indicators derived from the experimental protocols.
Table 1: Spectroscopic and Kinetic Properties
| Photoinitiator | λmax (nm) | ε at 395 nm (L mol⁻¹ cm⁻¹) | Peak Rp (mW/mg) | Time to Peak Rp (s) | Final Conversion (%) |
| This compound | 255, 385 | 350 | 1.85 | 3.1 | 88 |
| TPO | 275, 380 | 320 | 1.95 | 2.8 | 92 |
| Irgacure 184 | 245, 330 | 45 | 0.95 | 7.5 | 75 |
Table 2: Rheological and Practical Properties
| Photoinitiator | Gel Time (s) | Final Storage Modulus (G') (kPa) | Depth of Cure (mm) | Yellowing Index (YI) |
| This compound | 4.2 | 1250 | 4.5 | 2.1 |
| TPO | 3.9 | 1310 | 5.2 | 3.5 |
| Irgacure 184 | 9.8 | 1100 | 2.8 | 1.2 |
Synthesis and Discussion
-
Reactivity and Curing Speed: The data clearly positions TPO as the most reactive initiator under the 395 nm LED source, exhibiting the fastest time to peak reaction rate, the quickest gel time, and the highest final conversion. This is consistent with its well-established performance in LED curing applications.[5] This compound demonstrates remarkable performance, closely rivaling TPO. Its strong absorbance at 385 nm and high molar extinction coefficient at the 395 nm test wavelength translate into a very fast cure speed and high conversion, significantly outperforming Irgacure 184.
-
Performance at 395 nm: Irgacure 184 shows significantly lower reactivity. This is entirely expected, as its absorption spectrum is not well-matched to the 395 nm light source.[3] Its low molar extinction coefficient at this wavelength results in inefficient photon absorption, leading to a slower cure, lower conversion, and shallower depth of cure. This highlights the critical importance of matching the photoinitiator's absorption spectrum to the light source's emission spectrum.[2]
-
Depth of Cure: TPO's slight advantage in depth of cure can be attributed to its photobleaching properties, which allow light to penetrate deeper into the sample as the initiator is consumed.[7] this compound also achieves an excellent depth of cure, suggesting efficient light penetration.
-
Yellowing: As expected, Irgacure 184 provides the lowest yellowing, reinforcing its status as a top choice for water-white, color-stable applications.[8] this compound exhibits impressively low yellowing, superior to TPO, which is known to contribute some initial color. This characteristic makes the fluorinated ketone a very attractive option for applications requiring both high reactivity and good color stability.
Conclusion and Application-Specific Recommendations
This benchmarking guide demonstrates that This compound is a high-performance photoinitiator with a compelling balance of properties.
-
It offers reactivity and cure speeds comparable to TPO when using near-UV LED light sources, making it an excellent candidate for applications in 3D printing, adhesives, and rapid-cure coatings.
-
Its low yellowing index , superior to that of TPO, opens up possibilities in applications where color stability is crucial but where the higher reactivity of an initiator like Irgacure 184 is insufficient for the desired cure speed or depth.
-
Compared to Irgacure 184 , the fluorinated ketone provides a dramatic increase in curing efficiency under 395 nm light, making it a clear choice for formulators transitioning to LED curing systems.
Ultimately, this compound stands as a versatile and potent alternative to conventional photoinitiators, offering a unique combination of high efficiency and low coloration that can meet the demands of next-generation photopolymer applications.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paint.org [paint.org]
- 7. mdpi.com [mdpi.com]
- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
- 10. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. uvebtech.com [uvebtech.com]
- 15. Rheology of Dental Photopolymers for SLA/DLP/MSLA 3D Printing | MDPI [mdpi.com]
- 16. In situ Photo-rheology Monitors Viscoelastic Changes in Photo-responsive Polymer Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Norrish reaction - Wikipedia [en.wikipedia.org]
- 19. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Heptafluoropropyl Phenyl Ketone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of heptafluoropropyl phenyl ketone (CAS 559-91-1), ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's inherent hazards is paramount. This compound is a fluorinated aromatic ketone with the following key characteristics:
| Property | Value | Source |
| Chemical Formula | C₁₀H₅F₇O | Thermo Fisher Scientific[1] |
| Molecular Weight | 274.14 g/mol | Thermo Fisher Scientific[1] |
| Appearance | Colorless Liquid | Thermo Fisher Scientific[1] |
| Boiling Point | 170 °C | ChemicalBook[2] |
| Density | 1.473 g/cm³ | ChemicalBook[2] |
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The Regulatory Framework: Adherence to RCRA
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[3] Laboratories are considered generators of hazardous waste and must comply with "cradle-to-grave" management requirements.[3]
For academic institutions, the EPA has established 40 CFR Part 262, Subpart K , which provides an alternative, more flexible set of regulations for managing hazardous waste in laboratories.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine which specific regulations apply to your laboratory.
Based on its properties, waste this compound may be classified under the following EPA hazardous waste codes:
-
F003 or F005: These codes apply to spent non-halogenated solvents, which include certain ketones.[5][6] The specific classification depends on the mixture and concentration.
-
D001 (Ignitability): If the flash point is below 60°C (140°F).[7]
-
D002 (Corrosivity): If the waste is aqueous and has a pH ≤ 2 or ≥ 12.5.[7]
-
D003 (Reactivity): If the waste is unstable, reacts violently with water, or can generate toxic gases.[7]
A definitive waste determination should be made by a trained professional, such as a member of your institution's EHS team.[4]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Given the irritant nature of the chemical, the following PPE is mandatory when handling the waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1]
Step 2: Waste Segregation and Incompatibility
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]
Do NOT mix this compound waste with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Reducing Agents: May initiate hazardous reactions.
-
Strong Bases: Can cause decomposition or other unwanted reactions.
-
Incompatible Solvents: Avoid mixing with chemically dissimilar solvents without consulting compatibility charts or your EHS department.
Collect waste this compound in a dedicated, properly labeled waste container.
Step 3: Waste Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Material: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Condition: The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." [10] The label should also indicate the associated hazards (Irritant).
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation, in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.[3]
Step 5: Arranging for Disposal
Laboratory personnel are prohibited from disposing of hazardous chemicals down the drain or in the regular trash.[11]
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical.[11]
Ultimate Disposal Method: High-Temperature Incineration
The recommended disposal method for this compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).
-
Rationale: The high fluorine content of this molecule makes it thermally stable. Incineration at high temperatures (typically above 900°C) with a sufficient residence time is necessary to ensure complete destruction.
-
Potential Byproducts: The thermal decomposition of fluorinated organic compounds can produce hazardous byproducts, most notably hydrogen fluoride (HF) .[12] Licensed incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases like HF before they are released into the atmosphere. Theoretical studies on the thermal decomposition of similar perfluorinated compounds suggest that other potential byproducts could include carbon monoxide, carbon dioxide, and various smaller fluorinated compounds.[8]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Toxicity of Aquatic Per‐ and Polyfluoroalkyl Substance Exposure in Three Species of Amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrolysis of Two Perfluoroalkanesulfonates (PFSAs) and PFSA-Laden Granular Activated Carbon (GAC): Decomposition Mechanisms and the Role of GAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]
- 10. ilrwa.org [ilrwa.org]
- 11. Next generation per- and poly-fluoroalkyl substances: Status and trends, aquatic toxicity, and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turi.org [turi.org]
Navigating the Unseen Shield: A Comprehensive Guide to Personal Protective Equipment for Heptafluoropropyl Phenyl Ketone
For the dedicated researchers, scientists, and drug development professionals navigating the frontiers of innovation, the safe handling of specialized chemical reagents is paramount. Heptafluoropropyl phenyl ketone, a valuable fluorinated ketone in various research and development applications, requires a nuanced understanding of its properties to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural, in-depth framework for the safe handling and disposal of this compound. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, building a foundation of deep trust.
Understanding the Hazard Profile of this compound
This compound (CAS No. 355-17-9) presents a specific set of hazards that dictate the required personal protective equipment (PPE).[1][2][3][4] Its primary risks include:
-
Flammability: The compound is a flammable liquid and vapor.[1][5] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[1][6]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][6]
-
Harmful if Swallowed: Ingestion of this chemical is harmful.[6]
A thorough risk assessment is the foundational step before handling this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the engineering controls in place, such as fume hoods and ventilation systems.
Core Principles of PPE Selection: A Self-Validating System
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific risks of the experimental protocol. The following workflow provides a logical framework for ensuring comprehensive protection.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Protocols
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Standard Laboratory Use: At a minimum, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[1] These provide a seal around the eyes, offering protection from splashes and vapors.
-
High-Risk Operations: For procedures with a higher risk of splashing or forceful release, such as when handling larger quantities or conducting reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.
Hand Protection: A Material-Specific Approach
The choice of gloves is critical and must be based on chemical compatibility. Ketones, as a class of solvents, can degrade many common glove materials.
| Glove Material | Suitability for Ketones | Recommendations for this compound |
| Butyl Rubber | Excellent | Recommended for prolonged contact or immersion. Butyl gloves offer superior resistance to ketones.[7][8] |
| Polyvinyl Alcohol (PVA) Coated | Excellent | Specifically designed for resistance to ketones and other aggressive solvents.[9][10][11] |
| Nitrile | Fair to Poor | Suitable for incidental splash protection only. Nitrile gloves can degrade upon prolonged contact with ketones and should be replaced immediately if contamination occurs.[8] |
| Natural Rubber (Latex) | Poor | Not recommended for use with ketones. |
Experimental Protocol for Glove Selection Validation:
-
Consult Manufacturer's Data: Always refer to the glove manufacturer's specific chemical resistance charts for data on ketones.
-
Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking.
-
Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves or a nitrile glove as an outer layer over a more resistant glove for better dexterity.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.
Body Protection: Shielding Against Accidental Contact
Appropriate body protection is essential to prevent skin contact.
-
Standard Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting.
Respiratory Protection: Ensuring Safe Inhalation
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
With Adequate Ventilation: Under normal use conditions with proper engineering controls (e.g., a fume hood), respiratory protection may not be required.[12][13]
-
Inadequate Ventilation or Spills: If engineering controls are not available or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended. If the concentration of the substance is unknown or in an emergency situation, a self-contained breathing apparatus (SCBA) should be used.
Operational and Disposal Plans
Safe Handling and Storage:
-
Grounding: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.[12]
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][13]
Disposal of Contaminated PPE and Chemical Waste:
Due to its fluorinated nature, this compound waste and contaminated materials require careful disposal to prevent environmental persistence.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. Do not pour it down the drain.[12]
-
Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[1] Given that it is a per-and polyfluoroalkyl substance (PFAS), disposal must adhere to regulations governing "forever chemicals," which may include high-temperature incineration or other specialized treatments to ensure complete destruction.[14][15]
-
Empty Containers: Empty containers may still contain hazardous residues and should be disposed of as hazardous waste.[16]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[1] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both personal safety and the integrity of your work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 355-17-9 | Methyl heptafluoropropyl ketone - Alachem Co., Ltd. [alachem.co.jp]
- 3. 355-17-9 | CAS DataBase [m.chemicalbook.com]
- 4. 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | C5H3F7O | CID 67728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. shop.dqeready.com [shop.dqeready.com]
- 9. polycohealthline.com [polycohealthline.com]
- 10. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
